molecular formula C6H8N+ B1230649 4-Methylpyridin-1-ium

4-Methylpyridin-1-ium

Cat. No.: B1230649
M. Wt: 94.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyridin-1-ium, also known as N-Methyl-4-picolinium, is an organic quaternary ammonium ion with the molecular formula C6H8N+. This compound serves as a fundamental building block and a versatile precursor in advanced chemical and pharmaceutical research. In medicinal chemistry, pyridinium derivatives are investigated as potential therapeutic agents. For instance, structurally similar 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) have been designed and synthesized as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, representing a promising approach for Alzheimer's disease treatment . Furthermore, other pyridinium-based compounds, such as 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, have demonstrated significant anticancer activity by inducing apoptosis in human colon cancer cells, highlighting the potential of this chemical class in oncology research . Beyond pharmaceuticals, 4-Methylpyridin-1-ium and its derivatives are valuable in materials science. Their structural properties make them suitable for developing synthetic lipids and delivery systems. Specific 1-methylpyridin-1-ium iodides have been synthesized and shown to form liposomes and other nanoparticles, which are crucial for creating novel drug delivery vehicles . The chloride salt of the related N-methylpyridinium can form ionic liquids, which have applications in various fields of chemistry and materials engineering . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

4-methylpyridin-1-ium

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1

InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=[NH+]C=C1

Synonyms

4-methylpyridine
4-methylpyridinium

Origin of Product

United States

Foundational & Exploratory

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Methylpyridin-1-ium in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 4-Methylpyridin-1-ium salts in a diverse range of organic solvents. As a fundamental parameter influencing reaction kinetics, purification strategies, and formulation development, a thorough understanding of solubility is paramount for the effective application of this pyridinium-based compound. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering a robust resource for researchers in the chemical and pharmaceutical sciences. We delve into the molecular interactions governing solubility, present available solubility data, and provide detailed, step-by-step protocols for experimental quantification using gravimetric, Ultraviolet-Visible (UV-Vis) spectroscopic, and Nuclear Magnetic Resonance (¹H NMR) techniques.

Introduction: The Significance of 4-Methylpyridin-1-ium and Its Solubility

4-Methylpyridin-1-ium, a quaternary ammonium cation derived from 4-methylpyridine, is a key structural motif in a variety of applications, including as a component of ionic liquids and as a precursor in organic synthesis. The solubility of its salts is a critical physicochemical property that dictates its utility in numerous contexts. For instance, in synthetic chemistry, the choice of solvent is contingent on the ability to dissolve reactants and reagents to a sufficient concentration for efficient transformation. In the realm of drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a crucial factor influencing bioavailability and formulation strategies.

This guide aims to provide a deep understanding of the factors governing the solubility of 4-Methylpyridin-1-ium salts and to equip researchers with the practical knowledge to accurately determine this essential parameter.

Physicochemical Principles Governing Solubility

The solubility of an ionic compound like a 4-Methylpyridin-1-ium salt in an organic solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the following factors:

  • Lattice Energy: For a solid salt to dissolve, the energy released from the interaction of its ions with the solvent molecules (solvation energy) must overcome the energy holding the ions together in the crystal lattice (lattice energy).[1][2][3] Pyridinium salts with bulky and asymmetric ions may have weaker crystal lattice forces compared to simple inorganic salts, potentially leading to greater solubility in some organic solvents.

  • Solvent Polarity: Polar solvents, characterized by a significant dipole moment, are generally more effective at solvating ions. The polar nature of the 4-methylpyridinium cation suggests a preference for polar solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of pyridinium salts. The hydrogen atoms on the pyridinium ring can participate in hydrogen bonding interactions with hydrogen bond-accepting solvents.[4][5] Conversely, the anion of the salt can interact with hydrogen bond-donating solvents.

  • Van der Waals Forces and C–H···π Interactions: Non-polar interactions, such as van der Waals forces, also play a role, particularly in less polar solvents. Subtle structural modifications that promote dispersion forces, such as C–H···π interactions, have been shown to dramatically impact the solubility of pyridinium salts in organic solvents like acetonitrile.

Solubility Profile of 4-Methylpyridin-1-ium Salts: A Survey of the Landscape

Table 1: Qualitative and Quantitative Solubility of 4-Methylpyridin-1-ium Salts in Various Organic Solvents

Solvent ClassSolvent4-Methylpyridin-1-ium Bromide (or related)
Polar Protic MethanolLikely Soluble. Ionic liquids, in general, show good solubility in short-chain alcohols.[4]
EthanolSoluble. The micellization behavior of n-alkyl-4-methylpyridinium bromides has been studied in water-ethanol mixtures, indicating solubility in ethanol.[6] Pyridinium chloride is also soluble in ethanol.[7]
IsopropanolLikely Soluble, potentially to a lesser extent than in methanol or ethanol due to decreased polarity.
n-ButanolLikely Soluble, with solubility expected to decrease with increasing alkyl chain length of the alcohol.
Polar Aprotic AcetoneLikely Soluble.
AcetonitrileSoluble. Studies on various N-substituted pyridinium salts show a wide range of solubilities in acetonitrile, from 0.3 M to over 2.0 M, heavily influenced by subtle structural changes.
Dimethylformamide (DMF)Likely Soluble.
Ethyl AcetateSparingly Soluble to Insoluble. Ethyl acetate was used to wash a synthesized 4-methyl-1-(3-phenoxypropyl)pyridinium bromide salt, suggesting low solubility.[8][9][10]
Chlorinated Dichloromethane (DCM)Likely Soluble.
ChloroformSoluble. Pyridinium chloride is soluble in chloroform.[7]
Non-Polar TolueneVery Sparingly Soluble. The mole fraction solubility of 1-butyl-4-methylpyridinium tetrafluoroborate in toluene is extremely low (in the range of 1.0·10⁻⁵ to 5.2·10⁻⁵).[11] Toluene was also used as a solvent for the synthesis of a 4-methylpyridinium bromide derivative, with the product precipitating out, indicating low solubility.[8][9][10]
HexaneInsoluble. As a general rule, ionic compounds exhibit very poor solubility in non-polar aliphatic hydrocarbons.[12]

Note: "Likely Soluble" or "Likely Sparingly Soluble/Insoluble" are estimations based on general principles of solubility and data from structurally similar compounds. Experimental verification is always recommended.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental design and execution. The choice of method depends on factors such as the expected solubility range, the physicochemical properties of the solute and solvent, and the available analytical instrumentation. The following section provides detailed protocols for three widely used methods.

Synthesis of 4-Methylpyridin-1-ium Bromide

A reliable source of the 4-methylpyridin-1-ium salt is a prerequisite for any solubility study. The following is a general procedure for the synthesis of 4-methylpyridinium bromide.

Protocol 4.1.1: Synthesis of 4-Methylpyridin-1-ium Bromide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add methyl bromide (CH₃Br) (typically a solution in a suitable solvent, ~1.1 equivalents) dropwise at room temperature. Caution: Methyl bromide is a toxic and volatile substance. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. The solid product can be isolated by vacuum filtration.

  • Purification: Wash the collected solid with a solvent in which the product is expected to have low solubility, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.[8][9][10]

  • Drying: Dry the purified 4-methylpyridin-1-ium bromide under vacuum to remove residual solvents.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A 1. Dissolve 4-methylpyridine in solvent B 2. Add methyl bromide (dropwise) A->B Reaction Setup C 3. Stir at controlled temperature B->C Initiate Reaction D 4. Cool and filter to isolate solid C->D Product Precipitation E 5. Wash with non-polar solvent D->E Purification F 6. Dry under vacuum E->F Solvent Removal G 7. Characterize product (NMR, MS) F->G Purity Verification

Caption: Workflow for the synthesis of 4-methylpyridin-1-ium bromide.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for compounds with moderate to high solubility.[11][13][14][15] It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Protocol 4.2.1: Gravimetric Determination of Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-methylpyridin-1-ium bromide to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Equilibration and Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

    • Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, dry container (e.g., a vial or evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing:

    • Dry the container with the solid residue to a constant weight in a vacuum oven.

    • Accurately weigh the container with the dried solute.

  • Calculation:

    • Calculate the mass of the solute by subtracting the initial weight of the empty container.

    • The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

Gravimetric_Method A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate at Constant Temperature A->B C 3. Separate Solid and Liquid Phases (Settle/Centrifuge) B->C D 4. Withdraw Known Volume of Supernatant C->D E 5. Evaporate Solvent D->E F 6. Dry Residue to Constant Weight E->F G 7. Weigh Residue and Calculate Solubility F->G

Caption: Step-by-step workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry

For compounds that possess a chromophore, such as the aromatic pyridinium ring, UV-Vis spectrophotometry offers a sensitive and rapid method for determining solubility, especially at lower concentrations.[16][17][18][19][20] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Protocol 4.3.1: UV-Vis Spectrophotometric Determination of Solubility

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 4-methylpyridin-1-ium bromide of a known high concentration in the solvent of interest.

    • Perform a series of dilutions to create a set of standard solutions with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The λ_max can be determined by scanning the UV-Vis spectrum of one of the standard solutions.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method (Protocol 4.2.1) to prepare a saturated solution and separate the solid and liquid phases.

  • Sample Preparation and Measurement:

    • Carefully withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λ_max.

  • Calculation:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

UV_Vis_Method cluster_0 Calibration cluster_1 Sample Analysis A 1. Prepare Standard Solutions B 2. Measure Absorbance at λ_max A->B C 3. Plot Absorbance vs. Concentration B->C G 7. Calculate Concentration from Calibration Curve and Dilution Factor C->G D 4. Prepare Saturated Solution E 5. Dilute Supernatant D->E F 6. Measure Absorbance of Diluted Sample E->F F->G

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

¹H NMR Spectroscopy

¹H NMR spectroscopy can be a powerful tool for quantifying the solubility of compounds in deuterated solvents.[12][21] This method involves adding a known amount of an internal standard to a saturated solution and comparing the integral of a characteristic peak of the solute to that of the internal standard.

Protocol 4.4.1: ¹H NMR Determination of Solubility

  • Selection of Internal Standard: Choose an internal standard that is soluble in the deuterated solvent, does not react with the solute or solvent, and has a peak in a region of the ¹H NMR spectrum that does not overlap with the peaks of the solute or solvent.

  • Preparation of Saturated Solution:

    • In an NMR tube, add an excess amount of 4-methylpyridin-1-ium bromide to a known volume or mass of the deuterated organic solvent.

    • Add a precisely weighed amount of the internal standard.

    • Seal the NMR tube and agitate it at a constant temperature until equilibrium is reached, ensuring excess solid remains.

  • NMR Measurement:

    • Allow the excess solid to settle to the bottom of the NMR tube.

    • Acquire a quantitative ¹H NMR spectrum of the supernatant. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis and Calculation:

    • Integrate a well-resolved peak of the 4-methylpyridin-1-ium cation and a peak from the internal standard.

    • Calculate the molar ratio of the solute to the internal standard using the integral values and the number of protons corresponding to each peak.

    • Knowing the initial amount of the internal standard and the volume/mass of the solvent, calculate the molar concentration of the 4-methylpyridin-1-ium salt in the saturated solution.

HNMR_Method A 1. Add excess solute, known amount of deuterated solvent, and internal standard to NMR tube B 2. Equilibrate at Constant Temperature A->B C 3. Acquire Quantitative ¹H NMR Spectrum B->C D 4. Integrate Solute and Internal Standard Peaks C->D E 5. Calculate Molar Ratio D->E F 6. Determine Molar Concentration (Solubility) E->F

Caption: Workflow for determining solubility via ¹H NMR spectroscopy.

Conclusion and Future Outlook

The solubility of 4-Methylpyridin-1-ium salts in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While a complete quantitative dataset remains to be fully elucidated, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers to predict, understand, and quantify this critical parameter. The choice of anion and the specific organic solvent will ultimately dictate the solubility, with polar solvents generally being more effective. The provided step-by-step protocols for gravimetric, UV-Vis, and ¹H NMR analysis offer practical and reliable means for generating the necessary solubility data for a given application. As the use of pyridinium-based compounds continues to expand, a deeper and more comprehensive understanding of their solubility behavior will be essential for unlocking their full potential in various scientific and industrial endeavors.

References

  • Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1836-1840. [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). MDPI. [Link]

  • Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. IUCrData, 2(11). [Link]

  • Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl). CORE. [Link]

  • Hydrogen-Bonding Interactions in Pyridinium-Based Ionic Liquids and Dimethyl Sulfoxide Binary Systems: A Combined Experimental and Computational Study. (2018). ResearchGate. [Link]

  • Principles of UV-Vis Spectroscopy. Solubility of Things. [Link]

  • Solubility and Thermodynamic Parameters of H 2 S/CH 4 in Ionic Liquids Determined by 1 H NMR. (2024). ResearchGate. [Link]

  • Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR. (2024). National Institutes of Health. [Link]

  • 1-Butyl-4-Methylpyridinium Chloride. ChemBK. [Link]

  • The Solubility Parameters of Ionic Liquids. (2010). Semantic Scholar. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. [Link]

  • Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]

  • Micellization and thermodynamics study of n-alkyl-4-methylpyridinium bromides in water and mixed water-ethanol media. (2025). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). chem.ucla.edu. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]

  • Determination of Solubility by Gravimetric Method. mustaqbal-college.edu.iq. [Link]

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  • 1-Butyl-4-methylpyridinium bromide. PubChem. [Link]

  • n‐Hexadecyl‐4‐Methylpyridinium Bromide Micellization, Sudan III Solubilization Test, [C16ppicoBr]‐SDS Interaction, KBr and NaBr Effects, and Thermodynamics Studies. (2025). ResearchGate. [Link]

  • 4-Methylpyridinium chloride. PubChem. [Link]

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  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

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Sources

The Reactivity of 4-Methylpyridin-1-ium with Nucleophiles: Mechanisms, Methodologies, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

Pyridinium salts are privileged scaffolds in medicinal chemistry, organic synthesis, and materials science.[1][2] Their inherent positive charge renders the heterocyclic ring highly susceptible to nucleophilic attack, providing a versatile platform for molecular diversification. This technical guide offers an in-depth exploration of the reactivity of the 4-Methylpyridin-1-ium cation, a representative N-alkylpyridinium salt, with a range of nucleophiles. We will dissect the core reaction pathways—Nucleophilic Aromatic Substitution (SNAr), Covalent Addition, and Ring-Opening—from a mechanistic and practical standpoint. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also field-proven experimental protocols and the causal logic behind methodological choices.

The Electrophilic Nature of the 4-Methylpyridin-1-ium Cation

The quaternization of the nitrogen atom in pyridine transforms the electron-rich aromatic ring into a highly electron-deficient system.[3] In the 4-Methylpyridin-1-ium ion, the positive charge is formally on the nitrogen, but resonance delocalization results in a significant partial positive charge (δ+) at the C2, C4, and C6 positions, making them prime targets for nucleophilic attack.[4][5] The methyl group at the C4 position, being weakly electron-donating, has a minor electronic influence compared to the powerful activating effect of the quaternary nitrogen. However, its steric bulk can influence the regioselectivity of nucleophilic attack, particularly at the C4 position.

The primary modes of reactivity are dictated by the nature of the nucleophile and the presence (or absence) of a suitable leaving group on the pyridinium ring.

Caption: Electrophilic sites and major reaction pathways for the 4-Methylpyridin-1-ium ion.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing the pyridinium ring by displacing a leaving group. This pathway is contingent on the presence of a suitable leaving group, typically a halide or a pseudohalide, at one of the activated positions (C2, C4, or C6).[6]

Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount; the negative charge is delocalized onto the electronegative nitrogen atom, a key stabilizing factor that makes the reaction feasible.[4]

  • Elimination: The leaving group is expelled, and the aromaticity of the pyridinium ring is restored.

SNAr_Mechanism cluster_steps Mechanism Steps start Substituted 4-Methylpyridinium (LG at C2) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu: step1 Step 1: Addition (Rate-Determining in some cases) product Substituted Product intermediate->product - LG- step2 Step 2: Elimination Nu Nucleophile (Nu:) LG Leaving Group (LG-)

Caption: The addition-elimination mechanism for SNAr reactions on a pyridinium salt.

Leaving Group Reactivity and Mechanistic Nuances

In classical SNAr reactions of activated aryl halides, the rate-determining step is typically the initial nucleophilic addition, leading to a leaving group reactivity order of F > Cl ≈ Br > I.[7][8] However, studies on N-methylpyridinium ions have revealed a more complex picture. For the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[8][9][10] This deviation is explained by a change in the rate-determining step. The reaction is second-order in piperidine, indicating that the mechanism involves a rate-determining deprotonation of the addition intermediate by a second molecule of the nucleophile.[7][8] The high reactivity of the cyano-substituted substrates is attributed to the electron-withdrawing cyano group increasing the acidity of the N-H proton in the addition complex, thus accelerating the deprotonation step.[8][9]

Table 1: Kinetic Data for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine [8]

Leaving Group (L) k (M⁻²s⁻¹) at 25°C ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
2-CN 1.3 11.0 -19.1
2-F 0.027 11.2 -27.8
2-Cl 0.023 12.3 -24.4
2-Br 0.021 12.7 -23.1

| 2-I | 0.015 | 12.8 | -23.8 |

Data from reactions with piperidine in methanol.

Experimental Protocol: SNAr of 2-Chloro-4-methylpyridinium with a Secondary Amine

This protocol describes a general procedure for the substitution of a chloro group at the C2 position. The choice of a non-protic polar solvent like acetonitrile facilitates the reaction of charged species, while a base is required to neutralize the acid formed if the nucleophile is a primary or secondary amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 2-chloro-4-methylpyridin-1-ium salt (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Nucleophile: Add the secondary amine (e.g., morpholine, 1.2 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture. The base acts as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS analysis.[6] The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophilic Addition Reactions

When no leaving group is present, or when a very strong, "hard" nucleophile is used, a covalent addition reaction occurs, leading to the formation of dihydropyridine derivatives.[11] These products can be stable and isolable or serve as reactive intermediates.

Mechanism and Regioselectivity

The nucleophile directly attacks one of the electrophilic carbons (C2, C4, or C6) to form a neutral dihydropyridine.[12] The regioselectivity of this addition is a delicate balance of electronic and steric factors.[13]

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor attack at the C2 position.[11][12]

  • Steric Hindrance: In 4-methylpyridin-1-ium, direct attack at C4 by a bulky nucleophile is sterically hindered, making C2/C6 addition more favorable. Studies on the reaction of 4-methylpyridine with n-butyl-lithium showed a mixture of 1,2-nucleophilic addition and deprotonation (metalation) of the methyl group, highlighting the competition between these pathways.[14][15]

The resulting N-alkyl-1,2- or 1,4-dihydropyridines are versatile intermediates. They can be oxidized to yield substituted pyridines, effectively achieving a formal C-H functionalization.[12]

Addition_Mechanism cluster_outcome Possible Products start 4-Methylpyridin-1-ium product_1_2 1,2-Dihydropyridine start->product_1_2 + Nu: (C2 Attack) product_1_4 1,4-Dihydropyridine start->product_1_4 + Nu: (C4 Attack) (Less favored) Nu Hard Nucleophile (e.g., R-MgBr)

Caption: Nucleophilic addition pathways leading to dihydropyridine derivatives.

Experimental Protocol: Addition of a Grignard Reagent to 4-Methylpyridin-1-ium

This protocol must be conducted under strictly anhydrous conditions as organometallic reagents are highly reactive towards water and protic solvents.

  • Setup: Assemble a three-neck flask, equipped with a dropping funnel and a reflux condenser, under a positive pressure of argon. Flame-dry all glassware before use.

  • Reagent Preparation: Suspend the 4-methylpyridin-1-ium salt (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).[6]

  • Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) dropwise to the cooled suspension via the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting dihydropyridine may be unstable and is often used immediately in the next step (e.g., oxidation) or purified quickly via chromatography.

Ring-Opening Reactions: The Zincke Chemistry Platform

A fascinating and synthetically powerful reaction of pyridinium salts is the Zincke ring-opening. This reaction transforms the pyridine heterocycle into a linear, functionalized diene, providing access to entirely different molecular architectures.[16][17]

The Zincke Reaction Mechanism

The classical Zincke reaction involves the treatment of an N-(2,4-dinitrophenyl)pyridinium salt with a primary or secondary amine.[18]

  • Initial Attack: The amine nucleophile attacks the C2 position of the highly activated pyridinium salt.

  • Ring Opening: This addition induces an electrocyclic ring-opening, cleaving the C-N bond to form a glutaconaldehyde derivative.[16]

  • Displacement: A second equivalent of the amine then displaces the 2,4-dinitroaniline group to yield the final product.[18]

When a secondary amine is used, the product is a 5-amino-2,4-pentadienal, commonly known as a Zincke aldehyde .[19] These donor-acceptor dienes are exceptionally useful building blocks in the synthesis of other heterocycles and natural products.[16][19]

Caption: Simplified mechanism of the Zincke reaction to form a Zincke aldehyde.

Modern Extensions and Synthetic Utility

The scope of Zincke chemistry has been expanded significantly. For example, a "reductive Zincke reaction" has been developed where pyridinium salts are treated with a rhodium catalyst, formic acid, and a secondary amine to produce δ-amino ketones.[20] This transformation showcases the adaptability of the ring-opening strategy for accessing saturated structures. The Vanderwal group has pioneered the use of Zincke aldehydes derived from tryptamine in concise total syntheses of complex indole alkaloids like strychnine.[19]

Experimental Protocol: Synthesis of a Zincke Aldehyde

This protocol is adapted from the general procedure for reacting N-activated pyridinium salts with secondary amines.[17]

  • Activation: Prepare the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride by reacting 4-methylpyridine with 1-chloro-2,4-dinitrobenzene. This salt is typically isolated and purified by recrystallization before use.[18]

  • Reaction Setup: Dissolve the purified N-(2,4-dinitrophenyl)-4-methylpyridinium salt (1.0 eq.) in a suitable solvent like ethanol or THF in a round-bottom flask.

  • Nucleophile Addition: Add a secondary amine (e.g., piperidine, 2.2 eq.) to the solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the color change and TLC analysis. The formation of the Zincke aldehyde is often accompanied by the precipitation of 2,4-dinitroaniline.

  • Work-up and Purification: After the reaction is complete (typically 1-4 hours), filter the mixture to remove the precipitated 2,4-dinitroaniline. The filtrate contains the Zincke aldehyde. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the target 5-(dialkylamino)-3-methyl-penta-2,4-dienal.

Conclusion

The 4-Methylpyridin-1-ium cation is a highly reactive electrophile that serves as a versatile hub for chemical synthesis. By carefully selecting the nucleophile and reaction conditions, researchers can steer the reactivity towards substitution, addition, or complete ring-opening. Understanding the underlying mechanisms and the subtle factors that govern regioselectivity is crucial for harnessing the full synthetic potential of this important chemical scaffold. The protocols and insights provided in this guide offer a robust framework for professionals in drug discovery and chemical research to design and execute novel synthetic strategies based on pyridinium salt chemistry.

References

  • Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society.
  • Donohoe, T. J., Connolly, M. J., & Walton, L. (n.d.). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters - ACS Publications.
  • Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry - ACS Publications.
  • Zincke reaction. Wikipedia.
  • Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. ResearchGate.
  • Zincke aldehyde. Wikipedia.
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  • (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS.
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  • Heidarzadeh, F., & Abadast, F. (n.d.). Reactions of Some Nucleophiles with Pyrylium Salts. orientjchem.org.
  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
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  • (2017). Nucleophilic substitution of pyridine. YouTube.
  • Whitepaper: A Technical Guide to the Biological Activities of Pyridinium Salts. Benchchem.
  • Mechanism of nucleophilic substitution of N-methyl-4-substituted pyridinium salts. The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic attack on olefins co-ordinated to platinum. Part 4. Formation of neutral and cationic σ-adducts and of ring compounds: studies of stability. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
  • Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • (PDF) Unexpected reactivity of pyridinium salts toward alkynyl Fischer complexes to produce oxo -heterocycles. ResearchGate.
  • Nucleophilic Addition versus Metalation of 4- and 2-Methylpyridine studied by Mu Iti nuclear Magnetic Resonance Spectroscopy. RSC Publishing.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • Methylpyridinium. Wikipedia.
  • Synthesis and crystal structure of a new pyridinium bromide salt. NIH.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
  • reactions of pyrylium salts with nucleophiles. xiv.¹ - new pyridinium salts with potential biological. ResearchGate.
  • Pyridines: properties, syntheses & reactivity. (n.d.).
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An In-depth Technical Guide to the Synthesis of N-Alkyl-4-methylpyridinium Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkyl-4-methylpyridinium halides are a class of quaternary ammonium salts that have garnered significant interest within the scientific community. Their applications are diverse, ranging from their use as versatile ionic liquids to their role as intermediates in the synthesis of more complex molecules.[1][2][3] The tunable nature of their physical and chemical properties, achieved by varying the alkyl chain and the halide counter-ion, makes them particularly attractive for researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis of these valuable compounds, with a focus on the underlying chemical principles and practical experimental considerations.

The Menshutkin Reaction: The Primary Synthetic Route

The most common and well-established method for the synthesis of N-alkyl-4-methylpyridinium halides is the Menshutkin reaction.[4][5] This reaction, named after Nikolai Menshutkin who first described it in 1890, involves the quaternization of a tertiary amine (in this case, 4-methylpyridine) with an alkyl halide.[5]

Mechanism and Key Influencing Factors

The Menshutkin reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In this one-step process, the lone pair of electrons on the nitrogen atom of the 4-methylpyridine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide ion.[6]

Menshutkin_Mechanism cluster_reactants Reactants cluster_product Product reactant1 4-Methylpyridine transition_state Transition State [Py-R--X]‡ reactant1->transition_state Nucleophilic Attack reactant2 Alkyl Halide (R-X) reactant2->transition_state product N-Alkyl-4-methylpyridinium Halide transition_state->product Leaving Group Departure

Caption: The SN2 mechanism of the Menshutkin reaction.

Several factors significantly influence the rate and efficiency of the Menshutkin reaction:

  • Nature of the Alkyl Halide: The reactivity of the alkyl halide is dependent on the nature of the leaving group. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[4] This is due to the better leaving group ability of the larger, more polarizable halide ions. Benzylic, allylic, and α-carbonylated alkyl halides are also excellent reactants due to the stabilization of the transition state.[4]

  • Solvent Effects: The choice of solvent is critical. The reaction involves the formation of an ionic product from neutral reactants, with a transition state that has significant charge separation.[7][8] Therefore, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction.[5][9] Protic solvents can solvate the amine nucleophile through hydrogen bonding, which can hinder its reactivity.[6]

  • Steric Hindrance: As with all SN2 reactions, steric hindrance plays a crucial role. Less sterically hindered alkyl halides will react more readily.[6]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[5] However, excessively high temperatures should be avoided to prevent side reactions and decomposition of the product.

Classical Experimental Protocol for the Synthesis of N-Ethyl-4-methylpyridinium Bromide

This protocol provides a representative example of a classical Menshutkin reaction.

Materials:

  • 4-Methylpyridine (picoline)

  • Ethyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Slowly add ethyl bromide (1.1 - 1.5 eq) to the solution at room temperature.[10]

  • Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, often an oil or a solid, is then triturated with anhydrous diethyl ether to induce crystallization or precipitation.[10]

  • Collect the solid product by vacuum filtration and wash it several times with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified N-ethyl-4-methylpyridinium bromide under vacuum.

Experimental_Workflow start Start reactants Dissolve 4-Methylpyridine in Acetonitrile start->reactants add_halide Add Ethyl Bromide reactants->add_halide reflux Reflux for 24-48h add_halide->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate precipitate Precipitate/Crystallize with Diethyl Ether evaporate->precipitate filter Filter and Wash precipitate->filter dry Dry Under Vacuum filter->dry product N-Ethyl-4-methylpyridinium Bromide dry->product

Caption: A general experimental workflow for the synthesis of N-alkyl-4-methylpyridinium halides.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[12] In the context of the Menshutkin reaction, microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields.[13] This is attributed to the efficient and rapid heating of the reaction mixture by the microwaves.[12]

A typical microwave-assisted synthesis involves placing the reactants (4-methylpyridine and the alkyl halide), often without a solvent or in a minimal amount of a polar solvent, in a sealed microwave reactor vessel and irradiating at a set temperature and time.[13][14]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of N-alkyl-4-methylpyridinium halides.[15][16] The chemical effects of ultrasound arise from acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate.[17][18]

Mechanochemistry

Mechanochemical synthesis, particularly liquid-assisted grinding (LAG), offers a solvent-free or minimal-solvent alternative to traditional methods.[11] This technique involves grinding the solid reactants together, sometimes with the addition of a small amount of a liquid to facilitate the reaction.[11] This method is not only environmentally benign but can also lead to the formation of products that are difficult to obtain through solution-phase synthesis.[19]

Characterization of N-Alkyl-4-methylpyridinium Halides

The successful synthesis of N-alkyl-4-methylpyridinium halides can be confirmed using a variety of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the N-alkyl group. The protons on the pyridine ring and the methyl group will experience a downfield shift due to the positive charge on the nitrogen atom.[20][21]
¹³C NMR Similar to ¹H NMR, the carbon signals of the N-alkyl group will be present, and the carbons of the pyridine ring will be shifted downfield.[13]
FT-IR Characteristic vibrational bands for the pyridinium ring and the alkyl chains can be observed.
Mass Spectrometry The molecular ion peak corresponding to the N-alkyl-4-methylpyridinium cation will be detected.

Summary and Outlook

The synthesis of N-alkyl-4-methylpyridinium halides is a well-established field, with the Menshutkin reaction remaining the cornerstone of their preparation. However, the increasing demand for sustainable chemical processes is driving the adoption of modern techniques such as microwave and ultrasound-assisted synthesis, as well as mechanochemistry. These methods offer significant advantages in terms of reaction time, yield, and environmental impact. Future research in this area will likely focus on the development of even more efficient and greener synthetic protocols, as well as the exploration of novel N-alkyl-4-methylpyridinium halides with tailored properties for specific applications in catalysis, materials science, and biotechnology.

References

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC. (n.d.).
  • Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. (n.d.).
  • Novel and Cleaner Synthesis of Pyridinium Salts from Pyridoxal Oxime and Substituted Phenacyl Bromides. (n.d.).
  • Menshutkin reaction - Wikipedia. (n.d.).
  • Solvent Effects on the Menshutkin Reaction | The Journal of Physical Chemistry B. (2022, February 23).
  • [PDF] Solvent Effects on the Menshutkin Reaction. - Semantic Scholar. (n.d.).
  • Microwave Assisted Organic Synthesis. (n.d.).
  • Eindhoven University of Technology MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Microwave-Assisted Synthesis of Room-Temperature Ionic Liquid Precursor in Closed Vessel - Sci-Hub. (n.d.).
  • A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative - SciRP.org. (n.d.).
  • Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC - NIH. (n.d.).
  • CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents. (n.d.).
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. (n.d.).
  • Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Menshutkin reaction - chemeurope.com. (n.d.).
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (2021, July 6).
  • Ultrasonic assisted synthesis of styrylpyridinium dyes: Optical properties and DFT calculations - PubMed. (n.d.).
  • Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3... - ResearchGate. (n.d.).
  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate. (2025, August 6).
  • Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis and optical properties of new alkylated pyridinium halides - ResearchGate. (2025, August 10).
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. (n.d.).
  • New alkylpyridinium tetrahalidometallate ionic liquids and ionic liquid crystals-insights into the origin of their phase behavior - ResearchGate. (2025, October 19).
  • Ionic Liquids in Synthesis: The Role of Pyridinium Salts. (n.d.).
  • WO2013042109A1 - Processes for preparing n-ethyl-2-methylpyridinium bromide and n... - Google Patents. (n.d.).
  • N-Alkyl pyridinium salts as the active components in materials and... - ResearchGate. (n.d.).
  • Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries - PMC. (2022, November 15).
  • 2,6-Dialkyl-4-methylpyrylium and 6-Alkyl-2,4-dimethylpyrylium Salts, and the Corresponding N-Alkylpyridinium Salts as New Ionic Liquids | Request PDF - ResearchGate. (2025, August 7).
  • A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. (n.d.).
  • Ultrasound mediated, green innovation for the synthesis of polysubstituted 1,4-dihydropyridines - RSC Publishing. (n.d.).
  • Ultrasonic synthesis, XRD/HSA-interactions, DFT, time-dependence spectrophotometric stability and thermal analysis of the. (n.d.).
  • Structure of different N-alkyl pyridinium salts - ResearchGate. (n.d.).
  • Pyridinium Salts: From synthesis to reactivity and applications | Request PDF - ResearchGate. (n.d.).
  • ¹H-NMR spectra of 2A4MP4HB: a theoretical and b experimental - ResearchGate. (n.d.).
  • Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl - American Chemical Society. (2026, February 2).
  • The synthetic potential of pyridinium salt photochemistry - PubMed - NIH. (n.d.).
  • CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • m-Toluidine, N-ethyl - Organic Syntheses Procedure. (n.d.).

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Methodological & Application

Advanced Protocol: Synthesis and Application of 4-Methylpyridin-1-ium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 4-Methylpyridin-1-ium (4-Picolinium) based ionic liquids. It is designed for researchers requiring high-purity solvents for extraction, catalysis, and gas separation.

Executive Summary

4-Methylpyridin-1-ium (often abbreviated as [4-MePy] or [4-Pic] ) cations represent a distinct class of pyridinium ionic liquids (ILs). Unlike their imidazolium counterparts, [4-MePy] ILs exhibit enhanced aromatic character and chemical stability under oxidative conditions. The methyl group at the para position reduces nucleophilic susceptibility at the ring, making these ILs superior candidates for oxidative desulfurization (ODS) and high-temperature CO₂ capture .

Part 1: Chemical Basis & Rationale

Why 4-Methylpyridinium?

The selection of the 4-methylpyridinium cation over 1-alkyl-3-methylimidazolium ([CwnMIm]) or unsubstituted pyridinium is driven by three mechanistic factors:

  • Steric Electronic Shielding: The methyl group at the C4 position exerts an electron-donating inductive effect (+I), increasing the electron density of the aromatic ring. This enhances

    
    -
    
    
    
    interactions with aromatic solutes (e.g., thiophene, dibenzothiophene), significantly improving extraction efficiency in fuel desulfurization.
  • Chemical Stability: Unlike imidazolium cations, which possess an acidic proton at C2 (pKa ~21-23) susceptible to deprotonation by bases (forming carbenes), the 4-methylpyridinium core is more robust against basic conditions.

  • Tunable Viscosity: The symmetry of the para-substitution often results in higher melting points than ortho- or meta- isomers, but properly selected anions (e.g.,

    
    ) maintain liquid states at room temperature with lower viscosity than equivalent ammonium salts.
    

Part 2: Synthesis Protocol

Target Compound: 1-Butyl-4-methylpyridinium tetrafluoroborate (


)
CAS:  343952-33-0
Phase A: Quaternization (Synthesis of Halide Precursor)

Objective: Synthesize 1-butyl-4-methylpyridinium bromide ([C4-4-Pic][Br]).

Reagents:

  • 4-Methylpyridine (4-Picoline) (Reagent Grade, >98%)

  • 1-Bromobutane (Reagent Grade, >99%)

  • Solvent: Acetonitrile (ACN) or Toluene (Optional; solvent-free is preferred for green chemistry).

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charging: Add 0.1 mol (9.31 g) of 4-methylpyridine to the flask.

  • Addition: Add 0.11 mol (15.07 g) of 1-bromobutane (10% excess) dropwise over 30 minutes while stirring at 0°C (ice bath) to control exothermicity.

  • Reaction: Heat the mixture to 70°C under

    
     atmosphere with vigorous magnetic stirring for 24–48 hours .
    
    • Checkpoint: The mixture should turn into a viscous yellow/orange liquid or a white solid precipitate (depending on cooling).

  • Purification:

    • Cool to room temperature.

    • Wash the crude product 3x with ethyl acetate (EtOAc) to remove unreacted starting materials.[1][2][3] (The IL is immiscible with EtOAc; the organic phase is decanted).

    • Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

    • Yield Expectation: >90% White to off-white hygroscopic solid.

Phase B: Anion Metathesis (Synthesis of Final IL)

Objective: Exchange Bromide


 for Tetrafluoroborate 

.

Reagents:

  • [C4-4-Pic][Br] (from Phase A).

  • Sodium Tetrafluoroborate (

    
    ) (1.1 equivalents).
    
  • Solvent: Acetone or Water/Methanol mix.

Protocol:

  • Dissolution: Dissolve 0.05 mol of [C4-4-Pic][Br] in 50 mL of Acetone.

  • Exchange: Add 0.055 mol of

    
     to the solution. Stir vigorously at Room Temperature (RT) for 24 hours .
    
  • Filtration:

    
     will precipitate out (if using Acetone). Filter the white solid (NaBr) through a celite pad or fine frit.
    
  • Solvent Removal: Evaporate the acetone using a rotary evaporator.

  • Purification (Critical): Dissolve the residue in Dichloromethane (DCM). Wash with deionized water (3x 10 mL) to remove residual salts. Note: [C4-4-Pic][BF4] is hydrophobic enough to allow DCM/Water partitioning, but care must be taken to minimize yield loss.

  • Drying: Dry the DCM phase with anhydrous

    
    , filter, and evaporate solvent.
    
  • Final Drying: Dry under high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water.

Workflow Diagram (Synthesis)

SynthesisWorkflow cluster_0 Phase A: Quaternization cluster_1 Phase B: Metathesis Start 4-Methylpyridine + 1-Bromobutane Reflux Reflux @ 70°C (24-48h, N2 atm) Start->Reflux Wash Wash with Ethyl Acetate (Remove unreacted SM) Reflux->Wash Inter Intermediate: [C4-4-Pic][Br] Wash->Inter Mix Dissolve in Acetone Add NaBF4 Inter->Mix Stir Stir @ RT (24h) Precipitate NaBr Mix->Stir Filter Filter NaBr Evaporate Acetone Stir->Filter Purify DCM Extraction Water Wash Filter->Purify Dry Vacuum Dry (70°C, 0.01 mbar) Purify->Dry Final Final Product: [C4-4-Pic][BF4] Dry->Final

Caption: Step-by-step synthesis workflow for 1-butyl-4-methylpyridinium tetrafluoroborate via quaternization and anion metathesis.

Part 3: Application - Deep Desulfurization of Fuels

Context: Sulfur compounds like Dibenzothiophene (DBT) are refractory (hard to remove) via conventional Hydrodesulfurization (HDS).[4] [C4-4-Pic][BF4] serves as a highly efficient extractant due to the specific interaction between the electron-deficient pyridinium ring and the electron-rich thiophenic ring.

Protocol: Liquid-Liquid Extraction

Reagents:

  • Model Fuel: n-Dodecane spiked with Dibenzothiophene (DBT) (500 ppm S).[4]

  • Extractant: [C4-4-Pic][BF4].

Procedure:

  • Ratio: Prepare a mass ratio of 1:1 (Ionic Liquid : Fuel).

  • Mixing: Add 5.0 g of Model Fuel and 5.0 g of IL to a temperature-controlled jacketed vial.

  • Extraction: Stir vigorously (1000 rpm) at 30°C for 30 minutes .

    • Note: Equilibrium is typically reached within 15-20 minutes due to low viscosity of the IL.

  • Separation: Stop stirring and allow phases to settle (approx. 5-10 mins). The IL (denser) will form the bottom layer.

  • Analysis: Remove the upper oil phase.[2] Analyze sulfur content using UV-Vis (at 324 nm for DBT) or GC-FPD.

  • Regeneration:

    • Add water to the spent IL (DBT precipitates out as it is hydrophobic).

    • Alternatively, back-extract the IL with diethyl ether.

    • Dry IL under vacuum before reuse.

Performance Data:

  • Single Stage Efficiency: ~70-80% removal of DBT.

  • Multi-stage (3 cycles): >98% removal.

Mechanism Diagram (Desulfurization)

Desulfurization Fuel Diesel Fuel (Contains DBT) Mix Mixing Zone (30°C, 30 min) Fuel->Mix IL [C4-4-Pic][BF4] (Extractant) IL->Mix Interaction Mechanism: Pi-Pi Stacking (Pyridinium <-> DBT) Mix->Interaction Settle Phase Separation (Gravity Settling) Mix->Settle CleanFuel Clean Diesel (<10 ppm S) Settle->CleanFuel SpentIL Spent IL (Enriched with DBT) Settle->SpentIL Regen Regeneration (Water dilution/Ether wash) SpentIL->Regen Regen->IL Recycle

Caption: Process flow for extractive desulfurization of diesel using 4-methylpyridinium ionic liquids.

Part 4: Physical Properties & Data

The physical properties of 4-methylpyridinium ILs are heavily dependent on the anion. The table below summarizes key metrics for the 1-butyl-4-methylpyridinium cation (


).
Property


Relevance
Molecular Weight 237.05 g/mol 418.38 g/mol Stoichiometry calculations.
Physical State (25°C) LiquidLiquidEase of handling.
Density (20°C) 1.20 g/mL1.42 g/mLPhase separation (heavier than water/fuel).
Viscosity (25°C) ~180 cP~95 cPMass transfer rates (

is faster).
Water Solubility MiscibleHydrophobic

for polar extractions;

for biphasic systems.
Thermal Stability (

)
~380°C~420°CHigh-temperature catalysis/separations.
Conductivity ModerateLowElectrochemical applications.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Pyridinium salts generally exhibit moderate toxicity (higher than imidazolium, lower than simple ammoniums). They are known to inhibit acetylcholinesterase. Handle with gloves and in a fume hood.

  • Hygroscopicity:

    
     variants are hygroscopic. Water uptake significantly alters viscosity and extraction efficiency. Store in a desiccator or glovebox.
    
  • Hydrolysis: The

    
     anion can hydrolyze at high temperatures in the presence of water to release HF. Avoid heating aqueous 
    
    
    
    ILs above 80°C. For high-temperature aqueous applications, use triflate (
    
    
    ) or sulfonates.

References

  • Papaiconomou, N., et al. (2006).[5] Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations. Journal of Chemical & Engineering Data. Link

  • Domanska, U., et al. (2013). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. Link

  • Wang, J., et al. (2007). Desulfurization of Fuel by Extraction with Pyridinium-Based Ionic Liquids. Energy & Fuels. Link

  • Sigma-Aldrich. Product Specification: 1-Butyl-4-methylpyridinium tetrafluoroborate.[6] Link

Sources

Application Note: Strategic Synthesis and Bio-Evaluation of 4-Methylpyridin-1-ium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-methylpyridin-1-ium (N-alkyl-4-picolinium) cation represents a privileged scaffold in drug discovery, primarily utilized for its intrinsic ability to target the mitochondrial matrix via the Nernstian membrane potential. While structurally analogous to the neurotoxin MPP+, rational design allows these derivatives to serve as effective mitochondrial "Trojan horses" for delivering antioxidants, fluorophores, or alkylating agents. This guide details the optimized synthesis, purification, and safety profiling of these salts, moving beyond standard textbook protocols to address practical challenges in yield maximization and purity.

Strategic Rationale & The Safety Paradox

The Mitochondrial "Warhead"

The delocalized positive charge of the pyridinium ring, combined with a lipophilic N-substituent, enables these molecules to permeate the inner mitochondrial membrane (IMM) without active transport. This accumulation is driven by the mitochondrial membrane potential (


), typically resulting in a 100- to 500-fold concentration increase inside the matrix compared to the cytosol.
The MPP+ Toxicity Warning (Critical Safety Check)

WARNING: Researchers must exercise extreme caution. The structural core of 4-methylpyridin-1-ium is homologous to 1-methyl-4-phenylpyridinium (MPP+) , a potent neurotoxin that inhibits Mitochondrial Complex I, causing Parkinsonian symptoms.

  • Differentiation: While 4-methyl derivatives generally lack the specific steric/electronic profile of MPP+ (4-phenyl), increasing the lipophilicity of the N-tail can inadvertently recreate Complex I inhibition.

  • Mandatory Screening: All new derivatives must be screened for neurotoxicity (see Section 5).

Synthetic Pathways: Mechanisms & Protocols

Method A: The Menschutkin Reaction (Direct Alkylation)

This is the primary method for aliphatic N-substituents. While theoretically simple, moisture control and solvent choice are critical for high yields.

Mechanism:


 nucleophilic attack of the pyridine nitrogen lone pair onto the alkyl halide.

Menschutkin_Pathway Reactants 4-Picoline + Alkyl Halide TS Transition State (Dipolar/Charged) Reactants->TS Heat/Reflux Product 4-Methylpyridin-1-ium Salt TS->Product Precipitation Solvent Solvent Choice: Acetonitrile (Polar Aprotic) Solvent->TS Stabilizes Charge Sep.

Figure 1: Kinetic pathway of the Menschutkin reaction emphasizing solvent stabilization.

Protocol A: Optimized Synthesis in Acetonitrile

Reagents: 4-Picoline (1.0 eq), Alkyl Iodide/Bromide (1.2 eq), Acetonitrile (Anhydrous).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Addition: Dissolve 4-picoline in anhydrous Acetonitrile (0.5 M concentration). Add the alkyl halide dropwise at room temperature.

    • Note: Alkyl iodides are more reactive (better leaving group) than bromides.[2] If using chlorides, add NaI (Finkelstein condition) to accelerate.

  • Reaction: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The product will stay at the baseline; disappearance of the starting pyridine spot (

      
      ) indicates completion.
      
  • Workup (The "Anti-Solvent" Crash):

    • Cool the mixture to room temperature.

    • Add cold Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ) until the solution becomes turbid.
    • Cool at

      
       for 2 hours to induce crystallization.
      
  • Purification: Filter the precipitate under vacuum. Wash 3x with cold

    
     to remove unreacted pyridine.
    
Method B: The Zincke Reaction (For Complex Amines)

Direct alkylation fails with aryl amines or sterically hindered amines. The Zincke reaction uses an activated pyridinium salt (Zincke salt) to perform an amine exchange.

Protocol:

  • Activation: React 4-picoline with 2,4-dinitrochlorobenzene to form the N-(2,4-dinitrophenyl)-4-methylpyridinium chloride (Zincke Salt).

  • Exchange: React the Zincke Salt with the target primary amine (

    
    ) in Ethanol/Water under reflux. The dinitroaniline byproduct precipitates or is removed by chromatography.
    

Data Presentation & Troubleshooting

Table 1: Solvent Selection Guide for Menschutkin Reaction
SolventDielectric Constant (

)
Reaction RateWorkup EaseRecommendation
Acetonitrile 37.5HighModeratePrimary Choice. Stabilizes TS; product often soluble hot, insoluble cold.
Acetone 20.7ModerateHighGood for iodides; product usually precipitates immediately.
Toluene 2.4LowHighUse only if high temp (

) is needed for unreactive halides.
Ethanol 24.5ModerateLowAvoid if possible; difficult to remove solvent traces from hygroscopic salts.
Table 2: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Oiling Out Product is hygroscopic or impure.Decant solvent, triturate (grind) the oil with dry

or Hexane until solid.
Low Yield Alkyl chloride is too stable.Switch to Alkyl Iodide or add catalytic NaI (0.1 eq).
Brown Color Oxidation of pyridine ring.Perform reaction under strict

atmosphere; use distilled 4-picoline.

Quality Control & Characterization

NMR Diagnostics

The formation of the quaternary ammonium salt induces significant deshielding.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
      -Protons (C2/C6):  Shift downfield from 
      
      
      
      (neutral) to
      
      
      ppm.
    • 
      -Methyl/Alkyl:  The 
      
      
      
      protons appear as a distinct triplet/singlet at
      
      
      ppm.
  • 
     NMR:  The C2/C6 carbons shift to 
    
    
    
    ppm.
Purity Check
  • HPLC: Reverse-phase (C18), Water/Acetonitrile (+0.1% TFA). The cationic nature requires an acidic modifier to prevent peak tailing.

Biological Validation & Safety Assays

Before advancing to efficacy models, the "Trojan Horse" capability and safety must be verified.

Bio_Validation cluster_Safety Safety Screen (MPP+ Check) cluster_Efficacy Targeting Validation Compound Synthesized Salt MTT MTT Assay (General Cytotoxicity) Compound->MTT CoLoc Co-Localization Microscopy (vs. MitoTracker) Compound->CoLoc ComplexI Mitochondrial Complex I Inhibition MTT->ComplexI If Toxic PotDep Membrane Potential Dependence (FCCP) CoLoc->PotDep Confirm Mechanism

Figure 2: Biological validation workflow distinguishing targeting efficacy from toxicity.

Protocol: Mitochondrial Co-localization
  • Cell Line: HeLa or SH-SY5Y cells.

  • Staining: Incubate cells with the 4-methylpyridinium derivative (

    
    ) for 30 mins.
    
  • Counter-stain: Add MitoTracker Deep Red (

    
    ) for the final 15 mins.
    
  • Imaging: Confocal microscopy. Calculate Pearson's Correlation Coefficient (PCC). A PCC

    
     indicates successful mitochondrial targeting.
    
Protocol: Safety Screen (Complex I)

To ensure the compound is not an MPP+ mimetic:

  • Isolate mitochondria from rat liver or use permeabilized cells.

  • Measure Oxygen Consumption Rate (OCR) using a Seahorse analyzer.

  • Add Glutamate/Malate (Complex I substrates).

  • Add Test Compound. Decrease in OCR indicates Complex I inhibition (Toxicity).

References

  • Menschutkin Reaction Kinetics & Solvents

    • Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Organic Chemistry.
  • Mitochondrial Targeting Mechanism

    • Murphy, M. P. "Targeting lipophilic cations to mitochondria."[3] Biochimica et Biophysica Acta (BBA).

  • MPP+ Toxicity & Structural Analogs

    • Rollema, H., et al. "Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+)." Journal of Medicinal Chemistry.
  • Zincke Reaction for N-Aryl Derivatives

    • Cheng, Y., et al. "Synthesis of N-arylpyridinium salts bearing a nitrone spin trap." Organic & Biomolecular Chemistry.
  • Peptide Synthesis Applications (4-Iodine-N-methylpyridinium)

    • Lu, F., et al. "4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis."[4] Organic Letters.

Sources

Application Notes & Protocols: 4-Methylpyridin-1-ium Salts as Electrolytes in Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Electrolytes

The advancement of battery technology is fundamentally tethered to the innovation of its core components, with the electrolyte playing a pivotal role in defining performance, safety, and operational lifetime. Conventional electrolytes, typically based on lithium salts dissolved in organic carbonate solvents, are plagued by inherent limitations such as flammability, a narrow electrochemical stability window (ESW), and volatility.[1] These drawbacks present significant safety hazards and restrict the use of high-voltage electrode materials necessary for next-generation, high-energy-density batteries.

Ionic liquids (ILs), particularly pyridinium-based salts, have emerged as a compelling class of alternative electrolytes.[1] Their defining characteristics—negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows—directly address the shortcomings of traditional systems.[2][3] Among this class, 4-Methylpyridin-1-ium salts are of particular interest due to the tunability of their physicochemical properties through modification of the anion and the N-alkyl substituent.[1][4]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of 4-Methylpyridin-1-ium salts as battery electrolytes. It consolidates field-proven insights and detailed protocols to facilitate the exploration of these promising materials.

Foundational Science: Properties of 4-Methylpyridin-1-ium Salts

The efficacy of a 4-Methylpyridin-1-ium salt as an electrolyte is a function of the interplay between the 1-alkyl-4-methylpyridinium cation and the chosen anion. The structure of these components dictates crucial properties like ionic conductivity, viscosity, and electrochemical stability.

  • The Cation: The 4-methyl group on the pyridinium ring offers a specific steric and electronic profile. The length and branching of the alkyl chain (e.g., butyl, hexyl) attached to the nitrogen atom significantly influence viscosity and melting point; longer chains tend to increase viscosity, which can impede ion mobility.[1]

  • The Anion: The choice of anion is arguably the most critical factor in defining the electrolyte's performance. Common anions like tetrafluoroborate (BF₄⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻) impart distinct characteristics.[3][5]

    • BF₄⁻: Generally results in higher viscosity but can offer good electrochemical stability.[5][6]

    • TFSI⁻: Often leads to lower viscosity and higher ionic conductivity due to its larger size and delocalized negative charge, which weakens the cation-anion interaction.[3][7] It is also known for its excellent thermal and electrochemical stability.[8]

Key Performance Metrics

A summary of critical properties for representative 4-Methylpyridin-1-ium based electrolytes is presented below. These values are indicative and can vary with purity and measurement conditions.

Electrolyte CompositionIonic Conductivity (mS/cm) at 25°CElectrochemical Stability Window (V)Viscosity (cP) at 25°CReference
1-Butyl-4-methylpyridinium Tetrafluoroborate ([C₄-4-MePy][BF₄])~2-5~4.0 - 4.5 vs. Li/Li⁺~100-150[2][5]
1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide ([C₄-4-MePy][TFSI])~3-8> 5.0 vs. Li/Li⁺~50-80[3]
1M LiTFSI in [C₄-4-MePy][TFSI]~1-4> 5.0 vs. Li/Li⁺~150-250[7][9]

Synthesis and Purification Protocols

The synthesis of 4-Methylpyridin-1-ium salts is typically a two-step process: N-alkylation (a Menshutkin reaction) followed by anion exchange. Purity is paramount, as residual halides or water can severely degrade electrochemical performance.

Protocol: Synthesis of 1-Butyl-4-methylpyridinium Bromide ([C₄-4-MePy][Br])

This protocol details the initial quaternization step, which is foundational for creating various salts via anion exchange.

Causality: The reaction involves the nucleophilic attack of the nitrogen atom in 4-methylpyridine on the electrophilic carbon of 1-bromobutane. The use of a solvent like acetonitrile is common, but the reaction can often be run neat. Refluxing provides the necessary activation energy to drive the reaction to completion.

Materials:

  • 4-Methylpyridine (picoline), distilled

  • 1-Bromobutane, >99%

  • Acetonitrile (optional, anhydrous)

  • Diethyl ether, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Add equimolar amounts of 4-methylpyridine and 1-bromobutane to the flask. For example, add 4-methylpyridine (0.1 mol, 9.31 g) followed by the slow addition of 1-bromobutane (0.1 mol, 13.7 g).

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring for 24-48 hours. The product will often precipitate as a white or off-white solid or form a viscous second liquid phase.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: a. Decant any unreacted starting material. b. Wash the solid product multiple times with anhydrous diethyl ether (3 x 50 mL) to remove residual starting materials. This step is critical as unreacted pyridine or alkyl halide will compromise the electrolyte's electrochemical window. c. Filter the solid product under vacuum.

  • Drying: Dry the resulting white solid under high vacuum at 60-80°C for at least 24 hours to remove all traces of solvent and moisture.[9] The final product is [C₄-4-MePy][Br].

Protocol: Anion Exchange to Synthesize [C₄-4-MePy][TFSI]

Causality: This step replaces the bromide anion with the desired TFSI⁻ anion. The reaction is driven by the precipitation of LiBr in a solvent where it is insoluble, while the desired ionic liquid remains dissolved.

Materials:

  • [C₄-4-MePy][Br] (from Protocol 3.1)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: In a flask, dissolve [C₄-4-MePy][Br] (0.1 mol) and an equimolar amount of LiTFSI (0.1 mol, 28.7 g) in deionized water (100 mL). Stir until fully dissolved.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the ionic liquid into DCM (3 x 50 mL). The [C₄-4-MePy][TFSI] is hydrophobic and will partition into the organic phase, while the LiBr byproduct remains in the aqueous phase.

  • Washing: Combine the organic layers and wash them with deionized water (3 x 50 mL) to remove any remaining LiBr. A silver nitrate test on the final aqueous wash can confirm the absence of bromide ions (no AgBr precipitate should form).

  • Drying: Dry the DCM phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the DCM using a rotary evaporator.

  • Final Drying: Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum at 80-100°C for 48 hours with vigorous stirring to remove all residual water and solvent.[9] The final product is a clear, often colorless to pale yellow liquid.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Anion Exchange reactants 4-Methylpyridine + 1-Bromobutane reflux Reflux (70-80°C) 24-48 hours reactants->reflux wash_ether Wash with Diethyl Ether reflux->wash_ether dry1 Vacuum Dry (60-80°C) wash_ether->dry1 product1 [C₄-4-MePy][Br] dry1->product1 product1_input [C₄-4-MePy][Br] + LiTFSI in Water product1->product1_input Use in next step extract Extract with DCM product1_input->extract wash_water Wash with Deionized Water extract->wash_water rotovap Rotary Evaporation wash_water->rotovap dry2 High Vacuum Dry (80-100°C) rotovap->dry2 final_product [C₄-4-MePy][TFSI] dry2->final_product

Caption: Workflow for the two-step synthesis of a 4-Methylpyridin-1-ium TFSI ionic liquid.

Electrolyte Formulation and Battery Assembly

The performance of a 4-Methylpyridin-1-ium salt is tested by incorporating it into a battery cell. For Li-ion systems, a lithium salt must be added. For other systems, like Zn-ion, a zinc salt is used.

Protocol: Formulation of a 1M LiTFSI in [C₄-4-MePy][TFSI] Electrolyte

Causality: All electrolyte preparation must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with extremely low moisture and oxygen levels (<0.1 ppm). Water reacts with both the lithium metal anode and high-voltage cathodes, leading to rapid cell failure.

Materials & Equipment:

  • Anhydrous [C₄-4-MePy][TFSI] (from Protocol 3.2)

  • Anhydrous, battery-grade LiTFSI (dried at 120°C under vacuum for 72 hours)[9]

  • Argon-filled glovebox

  • Analytical balance (inside glovebox)

  • Volumetric flask or vial

Procedure:

  • Preparation: Transfer all materials and equipment into the glovebox antechamber and evacuate/refill with argon at least three times.

  • Weighing: Inside the glovebox, weigh the required amount of LiTFSI. To make a 1 M solution, you will add 287.16 g of LiTFSI for every liter of [C₄-4-MePy][TFSI]. For smaller lab-scale batches, calculate based on the mass of the ionic liquid, using its density (for [C₄-4-MePy][TFSI], approx. 1.43 g/mL).

    • Example for ~5 mL: Weigh 7.15 g of [C₄-4-MePy][TFSI] into a vial. Add 1.435 g of LiTFSI.

  • Mixing: Add the LiTFSI to the ionic liquid. Stir the mixture overnight at room temperature (or slightly elevated, ~40-50°C) until the salt is completely dissolved and the solution is homogeneous.[9]

Protocol: Assembly of a CR2032 Coin Cell for Electrochemical Testing

Causality: The coin cell is a standardized format for rapidly screening new materials. The assembly follows a precise stacking order to ensure proper electrochemical contact. Crimping provides the necessary pressure to maintain contact and hermetically seal the cell.

Equipment:

  • CR2032 coin cell parts (case, cap, spacer, spring, gasket)

  • Anode (e.g., Lithium metal disc, 15 mm diameter)

  • Cathode (e.g., LiFePO₄ or LiCoO₂ coated on Al foil, 14 mm diameter)

  • Separator (e.g., Celgard 2325, polypropylene/polyethylene, 19 mm diameter)[9]

  • Formulated electrolyte

  • Tweezers (non-metallic tips preferred)

  • Pipette

  • Coin cell crimper

Procedure (all steps inside glovebox):

  • Layout: Arrange all components on a clean surface.

  • Bottom Case: Place the cathode disc in the center of the larger coin cell case, active material facing up.

  • Electrolyte Addition (1): Add 2-3 drops (~40-60 µL) of the formulated electrolyte onto the cathode surface, ensuring it is fully wetted.[9]

  • Separator: Place the separator disc on top of the wetted cathode.

  • Electrolyte Addition (2): Add another 2-3 drops of electrolyte onto the separator. Allow a minute for it to soak in.

  • Anode: Place the lithium metal disc on top of the separator.

  • Spacer & Spring: Place the stainless steel spacer on top of the lithium, followed by the spring.

  • Gasket & Cap: Place the gasket over the assembly and place the top cap.

  • Crimping: Carefully transfer the assembled cell to the crimper. Crimp the cell to achieve a hermetic seal.

  • Resting: Let the assembled cell rest for 12-24 hours before testing to allow for complete electrolyte wetting of the electrode pores.[9]

Diagram: Coin Cell Assembly

CoinCell Assembly Cathode Case (Bottom) Cathode Disc Electrolyte Separator Electrolyte Anode (Li Metal) Spacer Spring Gasket Cap (Top) Bottom Bottom Top Top

Caption: Cross-sectional schematic of a CR2032 coin cell assembly.

Electrochemical Characterization

Once assembled, the cells must be characterized to evaluate the electrolyte's performance.

  • Cyclic Voltammetry (CV): This technique is used to determine the electrochemical stability window (ESW) of the electrolyte. A slow scan rate (e.g., 0.1-1 mV/s) is swept between potential limits to find the onset of oxidative and reductive decomposition of the electrolyte. Pyridinium-based ILs often show a wide ESW, which is one of their key advantages.[1][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the ionic conductivity of the electrolyte within the cell. A Nyquist plot is generated, and the bulk resistance (R_b) is determined from the high-frequency intercept on the real axis. This value, along with the cell geometry, is used to calculate conductivity.

  • Galvanostatic Cycling: This is the primary test for battery performance. The cell is charged and discharged at a constant current between set voltage limits (e.g., 2.5–4.2 V for a LiFePO₄ cathode). Key metrics derived from this test are:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active material.

    • Coulombic Efficiency (%): The ratio of charge delivered during discharge to the charge supplied during charging. A value close to 100% indicates high reversibility.

    • Cycle Life: The number of charge-discharge cycles a battery can endure before its capacity fades to a certain percentage (typically 80%) of its initial value.

Application in Emerging Battery Chemistries

While well-suited for Li-ion systems, the properties of 4-Methylpyridin-1-ium salts make them attractive for other battery types.

  • Zinc-Ion Batteries (ZIBs): Aqueous electrolytes in ZIBs suffer from water-induced side reactions and dendrite growth.[10][11] The use of hydrophobic, 4-Methylpyridin-1-ium based ILs can create a more stable solid-electrolyte interphase (SEI) on the zinc anode, potentially suppressing dendrite formation and improving cycling stability by regulating the solvation structure of the zinc ions.[12][13]

Conclusion and Future Outlook

4-Methylpyridin-1-ium salts represent a highly promising class of electrolytes for developing safer, higher-performance batteries. Their tunable nature allows for the rational design of electrolytes with optimized properties for specific applications.[1] The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these materials. Future work should focus on further reducing viscosity without compromising the electrochemical window and exploring novel anion-cation combinations to enhance ionic conductivity and cation transport numbers, paving the way for their adoption in next-generation energy storage systems.

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  • Cambridge Open Engage. (2023). Hydrazobis(1-Methylpyridinium) as a 2-Electron Posolyte Molecule for Aqueous Organic Redox Flow Batteries. ChemRxiv. [Link]

  • Nature. (2023). Tailored electrolyte salt anion chemistry for enhanced high-nickel lithium-ion batteries. Nature Communications. [Link]

  • MDPI. (2023). Lithiophilic Quinone Lithium Salt Formed by Tetrafluoro-1,4-Benzoquinone Guides Uniform Lithium Deposition to Stabilize the Interface of Anode and PVDF-Based Solid Electrolytes. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Menshutkin Paradigm

The N-alkylation of 4-methylpyridine (4-picoline) is a classic Menshutkin reaction , an


 process where a neutral tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt (pyridinium cation and halide anion).

While theoretically straightforward, this reaction presents distinct process challenges: exothermicity , hygroscopicity of the product , and the notorious tendency of pyridinium salts to "oil out" rather than crystallize.[1] This guide synthesizes kinetic theory with practical troubleshooting to ensure high-yield, high-purity isolation.

Module 1: Reaction Design & Kinetics

Q1: How does solvent polarity dictate reaction rate and isolation success?

The Scientist’s Perspective: The Menshutkin reaction involves a transition from neutral reactants to a charged transition state (dipole formation).[1] According to the Hughes-Ingold rules , increasing solvent polarity stabilizes this charge separation, significantly lowering the activation energy (


) and accelerating the reaction.

However, a "fast" solvent is often a "poor" isolation solvent.[1] You must balance kinetics (rate) vs. thermodynamics (solubility/crystallization).[1]

Solvent ClassExamplesKinetic EffectIsolation CharacteristicRecommendation
Polar Aprotic Acetonitrile (MeCN), AcetoneFast (

)
Product often precipitates upon cooling; easy to wash.Primary Choice
Polar Aprotic (High BP) DMF, DMSOVery Fast Product remains soluble; difficult to remove solvent (high BP).[1]Avoid unless necessary
Non-Polar Toluene, HexaneSlow Product crashes out immediately (high purity, lower yield).[1]Use for highly reactive alkyl halides (e.g., Benzyl bromide)
Protic Methanol, EthanolModerate Solvates the anion strongly; product rarely precipitates.[1]Avoid for isolation

Critical Insight: For 4-methylpyridine, Acetonitrile is the industry standard.[1] It offers a high dielectric constant (


) for rapid kinetics but allows for the precipitation of the salt upon addition of an antisolvent (Ethyl Acetate or Et₂O).[1]
Q2: Why is temperature control critical for 4-methylpyridine specifically?

4-methylpyridine is significantly more nucleophilic than pyridine due to the inductive electron-donating effect (+I) of the methyl group at the C4 position.

  • Risk: Uncontrolled exotherms.[1] When reacting with reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), the reaction can runaway, leading to dark, tarry decomposition products (polymerization of the alkylating agent).[1]

  • Control: Always add the alkyl halide dropwise to the amine solution at low temperature (

    
     to RT) before heating to reflux.
    

Module 2: Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathway & Solvent Stabilization

This diagram illustrates the


 transition state and how polar solvents lower the energy barrier.

MenshutkinMechanism Reactants Reactants (4-Picoline + R-X) TS Transition State [δ+ N ... R ... X δ-] (Highly Polar) Reactants->TS Activation Energy Product Product (N-Alkyl-4-picolinium Salt) TS->Product Bond Formation Solvent Polar Solvent (Stabilizes TS) Solvent->TS Lowers ΔG‡

Caption: The polar transition state is stabilized by high-dielectric solvents, accelerating the rate.

Module 3: Troubleshooting Guide (FAQs)

Q3: My product has formed a viscous "oil" at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: "Oiling out" occurs when the product separates as a supercooled liquid containing impurities or solvent inclusions that depress the melting point.[1]

Corrective Protocol:

  • Decant: Pour off the supernatant solvent carefully.[1]

  • Trituration: Add a non-polar solvent (Diethyl Ether or Hexane) to the oil.[1]

  • Sonication: Place the flask in a sonication bath. The mechanical energy disrupts the liquid lattice, inducing crystallization.[1]

  • Seeding: If available, add a tiny crystal of pure product.

  • The "Scratch" Method: Use a glass rod to scratch the side of the flask vigorously under the antisolvent layer.[1]

Q4: The product turned yellow/brown during drying. Is it ruined?

Diagnosis: Pyridinium salts are generally white/off-white.[1] Coloration indicates:

  • Trace Free Amine: Unreacted 4-methylpyridine oxidizes easily.[1]

  • Iodine Liberation: If using alkyl iodides, trace

    
     oxidation to 
    
    
    
    (yellow/brown).[1]

Solution:

  • Wash: Wash the solid with cold Ethyl Acetate/Hexane (1:1) to remove unreacted amine.[1]

  • Recrystallization: Recrystallize from minimal hot acetonitrile/ethanol.[1]

  • Storage: Store in the dark.

Module 4: Validated Experimental Protocol

Standard Operating Procedure: Synthesis of N-Benzyl-4-methylpyridinium Bromide

Reagents:

  • 4-Methylpyridine (1.0 equiv)

  • Benzyl Bromide (1.05 equiv) - Slight excess ensures full amine consumption.

  • Solvent: Acetonitrile (anhydrous).[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Dissolve 4-methylpyridine in Acetonitrile (concentration ~1M).

  • Addition: Cool to

    
    . Add Benzyl Bromide dropwise via syringe over 10 minutes.[1]
    
    • Checkpoint: Monitor temperature; ensure no rapid boiling occurs.[1]

  • Reaction: Remove ice bath. Stir at Room Temperature for 1 hour, then heat to mild reflux (

    
    ) for 4–6 hours.
    
    • Validation: Spot TLC (Mobile phase: 10% MeOH in DCM).[1] The starting material (4-picoline) spot should disappear.[1] The product will stay at the baseline.

  • Workup:

    • Cool the mixture to Room Temperature.

    • If solid precipitates: Filter and wash with cold

      
      .[1]
      
    • If solution remains clear: Concentrate to 50% volume on a rotary evaporator, then pour into 10 volumes of rapidly stirring Diethyl Ether to induce precipitation.

  • Drying: Dry the salt in a vacuum desiccator over

    
     for 12 hours. Pyridinium salts are hygroscopicity magnets .[1]
    
Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? CheckState Observe Physical State Start->CheckState Solid Precipitate Formed CheckState->Solid Oil Oiling Out CheckState->Oil Clear Clear Solution CheckState->Clear ActionSolid Filter -> Wash (EtOAc) -> Dry Solid->ActionSolid ActionOil Decant -> Add Et2O -> Sonicate Oil->ActionOil ActionClear Concentrate -> Add Antisolvent Clear->ActionClear

Caption: Logic flow for isolating quaternary ammonium salts based on physical state.

References

  • Abboud, J. L. M., et al. (1999).[1] "Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction."[1][2][3][4][5][6][7] Journal of the American Chemical Society.[1][3]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard text regarding solvent polarity scales and kinetics).

  • Henderson, W. A., & Schultz, C. J. (1962).[1] "The Menshutkin Reaction in Aprotic Solvents." Journal of Organic Chemistry.

  • Wilkes, J. S. (2002).[1] "A short history of ionic liquids - from molten salts to neoteric solvents." Green Chemistry. (Context on purification of pyridinium salts).

Sources

Technical Support Center: Troubleshooting Side Products in the Alkylation of 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective alkylation of 4-methylpyridine (also known as γ-picoline) is a cornerstone transformation in the synthesis of valuable compounds for the pharmaceutical, agrochemical, and materials science sectors.[1] While seemingly straightforward, this reaction is frequently plagued by challenges related to selectivity and the formation of undesirable side products. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help researchers navigate these complexities, minimize side-product formation, and achieve clean, high-yield conversions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the alkylation of 4-methylpyridine.

Q1: Why am I getting a mixture of di- and poly-alkylated products instead of my desired mono-alkylated product?

A: This is the most common challenge, known as overalkylation .[2] The pyridine ring is electron-deficient, but the introduction of a first alkyl group, which is electron-donating, does not sufficiently deactivate the ring to prevent further reactions.[3] Consequently, the mono-alkylated product can compete with the starting material for the alkylating agent, leading to a second or even third alkylation, typically at the C2 and C6 positions.[3] Simply controlling stoichiometry is often insufficient to prevent this side reaction entirely.[3]

Q2: My reaction is not selective. The new alkyl group is adding to multiple positions on the ring (C2, C6) instead of the C4-methyl group or another specific carbon. Why is this happening?

A: This issue stems from a lack of regioselectivity . The pyridine ring has multiple reactive sites. Under many conditions, particularly radical reactions like the Minisci reaction, functionalization can occur at the C2, C4, and C6 positions, leading to a mixture of regioisomers.[4] Achieving position-selective C4 alkylation has been a longstanding challenge in heterocyclic chemistry.[4] The inherent electronic properties of the pyridine ring often favor reaction at the C2 and C4 positions. Modern strategies are required to direct the reaction to a single desired position.[5][6]

Q3: I am attempting a Friedel-Crafts alkylation on 4-methylpyridine using AlCl₃, but the reaction is failing completely. What is the fundamental problem?

A: Standard Friedel-Crafts alkylation protocols are incompatible with pyridine and its derivatives.[3] The nitrogen atom in the pyridine ring is a Lewis base, which reacts preferentially with the Lewis acid catalyst (e.g., AlCl₃).[3] This forms a stable, deactivated complex where the pyridine nitrogen is coordinated to the Lewis acid. This complexation renders the aromatic ring highly electron-deficient and resistant to the subsequent electrophilic attack required for the Friedel-Crafts reaction to proceed.[3]

Q4: When using a tertiary alkyl halide (e.g., t-butyl bromide), I'm observing a significant amount of alkene byproducts. What is causing this?

A: Tertiary alkyl halides are highly prone to elimination reactions (E1/E2) , especially in the presence of a base or nucleophile like pyridine.[2] Instead of the desired nucleophilic substitution (alkylation), the pyridine acts as a base, abstracting a proton from a beta-carbon of the alkyl halide, leading to the formation of an alkene. For N-alkylation, it is generally recommended to use primary or secondary alkyl halides to avoid this competitive elimination pathway.[2]

Q5: What is the difference between N-alkylation and C-alkylation, and how do they relate?

A: N-alkylation is the reaction at the nitrogen's lone pair of electrons, forming a quaternary pyridinium salt . This is often the initial and fastest reaction, especially with alkyl halides. The resulting pyridinium ion is even more electron-deficient than the starting pyridine. C-alkylation is the formation of a carbon-carbon bond directly on the pyridine ring. Many modern C-alkylation strategies, such as radical additions, intentionally use N-functionalized pyridinium salts (formed in situ or pre-formed) as highly reactive intermediates to achieve the desired C-H functionalization.[5][7] For example, silane-assisted electroreduction first forms an N-silyl pyridinium salt in situ, which then undergoes selective C4-alkylation.[5][8]

Part 2: Troubleshooting Guide & Mitigation Strategies

This guide provides a systematic approach to diagnosing and solving common side reactions.

Issue EncounteredPotential Cause(s)Suggested Solution & Mitigation Strategy
Overalkylation The mono-alkylated product is still reactive and undergoes further alkylation.[3] Protons released during rearomatization can activate the product for subsequent radical addition.[7]1. Stoichiometric Control: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant starting material.[2] 2. Non-Acidic Conditions: Use reaction conditions that do not require strong acids for activation. For radical reactions, N-methoxypyridinium salts can be used under neutral conditions, preventing proton-catalyzed polyalkylation.[7] 3. Steric Hindrance: In some cases, the initial alkylation can create sufficient steric bulk to suppress further reactions at adjacent sites.[6]
Poor C4-Regioselectivity C2 and C4 positions are electronically activated and sterically accessible, leading to mixtures of isomers.[4]1. Nitrogen Blocking Groups: Attach a bulky, removable group to the pyridine nitrogen. This sterically shields the C2 and C6 positions, forcing alkylation to occur at the C4 position. A maleate-derived blocking group has proven highly effective for this purpose.[4][9] 2. Catalytic Control: Employ a catalyst system designed for C4 selectivity. Nickel/Lewis acid cooperative catalysis can achieve direct C4-selective addition of alkenes and alkynes.[2] 3. Electroreductive Methods: Use silane-assisted electroreductive alkylation. This method forms a temporary dearomatized 1,4-difunctionalized intermediate that selectively yields the C4-alkylated product upon rearomatization.[5][10][11]
Reaction Failure (No C-Alkylation) Use of incompatible reaction types (e.g., Friedel-Crafts).[3] Insufficient activation of the pyridine ring.1. Avoid Friedel-Crafts: Use alternative methods like the Minisci reaction (for radical C-H alkylation) or nucleophilic aromatic substitution on activated pyridines.[3][4] 2. Ring Activation: Ensure the pyridine ring is sufficiently activated. This can be achieved by protonation with a strong acid (in Minisci reactions) or by forming a pyridinium salt (e.g., N-oxide, N-silyl, N-methoxy) prior to the C-alkylation step.[5][7]
Elimination Byproducts Use of sterically hindered alkylating agents (e.g., tertiary alkyl halides) that favor elimination over substitution.[2]1. Select Appropriate Alkylating Agents: Use primary or secondary alkyl halides, which are less prone to elimination.[2] 2. Modify Radical Source: For radical additions, use radical precursors that do not involve tertiary halides. For instance, radicals can be generated from carboxylic acids (Minisci-type), alkenes (via hydroboration), or xanthates.[4][7]
Part 3: Visualization & Key Mechanisms

Diagrams are crucial for understanding the complex interplay of desired reactions and side pathways.

Side_Products cluster_start Starting Materials cluster_products Reaction Products 4-Methylpyridine 4-Methylpyridine Desired Desired Product (C4-R, C-Alkylation) 4-Methylpyridine->Desired Ideal Pathway Regioisomers Regioisomers (C2-R, C3-R) 4-Methylpyridine->Regioisomers Poor Selectivity N_Alkylation N-Alkylation (Pyridinium Salt) 4-Methylpyridine->N_Alkylation Initial Reaction (Often Reversible or Intermediate) Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Desired Overalkylation Overalkylation (C2,C4-R2; C2,C6,C4-R3) Alkylating_Agent->Overalkylation Alkylating_Agent->Regioisomers Alkylating_Agent->N_Alkylation Desired->Overalkylation Further Reaction

Caption: Reaction pathways in 4-methylpyridine alkylation.

Troubleshooting_Workflow cluster_diagnostics Diagnostics cluster_solutions Solutions start Alkylation Reaction Performed check_outcome Analyze Crude Product (NMR, LC-MS) start->check_outcome success Pure Product >85% Proceed to Purification check_outcome->success Clean Reaction failure Complex Mixture or Low Conversion check_outcome->failure Side Products Observed identify_side_products Identify Major Side Product(s) failure->identify_side_products is_overalkylation Overalkylation? identify_side_products->is_overalkylation is_regioisomer Regioisomers? is_overalkylation->is_regioisomer No solution_over Adjust Stoichiometry Use Neutral Conditions is_overalkylation->solution_over Yes is_no_reaction No Reaction / Starting Material? is_regioisomer->is_no_reaction No solution_regio Employ Blocking Group Change Catalyst System Use Electrochemistry is_regioisomer->solution_regio Yes solution_no_rxn Verify Ring Activation Avoid Friedel-Crafts is_no_reaction->solution_no_rxn Yes solution_over->start Re-run Optimized Reaction solution_regio->start Re-run Optimized Reaction solution_no_rxn->start Re-run Optimized Reaction

Caption: Troubleshooting workflow for alkylation experiments.

Part 4: Experimental Protocols

Here we provide a detailed protocol for a modern, highly selective C4-alkylation method that minimizes common side products.

Protocol 1: Silane-Assisted Electroreductive C4-Alkylation

This method provides excellent C4-regioselectivity by proceeding through a dearomatized intermediate, avoiding issues common to radical additions.[5][8]

Objective: To selectively synthesize C4-alkylated 4-methylpyridine with high regioselectivity.

Materials:

  • 4-Methylpyridine

  • Alkyl Bromide (e.g., Cyclohexyl bromide, 10 equiv.)

  • Chlorotrimethylsilane (TMSCl, 2.5 equiv.)

  • Tetrabutylammonium bromide (nBu₄NBr, 2 equiv.)

  • Anhydrous Tetrahydrofuran (THF), 0.1 M

  • Undivided electrochemical cell with a Magnesium (Mg) plate anode and a Platinum (Pt) plate cathode

  • Constant current power supply

Procedure:

  • Cell Assembly: In an inert atmosphere (e.g., under Argon), assemble the undivided electrochemical cell with the Mg anode and Pt cathode.

  • Reagent Addition: To the cell, add 4-methylpyridine (0.5 mmol, 1 equiv.), anhydrous THF (5 mL), tetrabutylammonium bromide (1.0 mmol, 2 equiv.), and the desired alkyl bromide (5.0 mmol, 10 equiv.).

  • Initiation: Add chlorotrimethylsilane (1.25 mmol, 2.5 equiv.) to the stirred solution. The TMSCl reacts in situ to form the N-silyl pyridinium salt, which is the active species for reduction.[5]

  • Electrolysis: Begin stirring and apply a constant current of 25 mA. Continue the electrolysis until 4.5 F/mol of charge has passed. The reaction involves a temporary dearomatization to yield a 1,4-difunctionalized intermediate.[10]

  • Workup and Rearomatization: Upon completion, disassemble the cell. The crude reaction mixture is then exposed to an oxygen atmosphere (e.g., via an O₂ balloon) for 12 hours at room temperature to facilitate rearomatization to the final C4-alkylated product.[10]

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the C4-alkylated 4-methylpyridine.

Expected Outcome: This method typically affords C4-alkylated products with excellent regioselectivity (>20:1 C4:C2) and in good yields (often 40-80%).[5][10]

References
  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Pipzine Chemicals. Available at: [Link]

  • Yang, T., et al. (2024). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. Available at: [Link]

  • Yang, T., et al. (2024). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Myerly, R. C., & Weinberg, K. (1969). Methylation of pyridines. US Patent 3,428,641A. Google Patents.
  • Yang, T., et al. (2024). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. Available at: [Link]

  • Donets, P. A., & Cramer, N. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Nature Communications. Available at: [Link]

  • Donets, P. A., & Cramer, N. (2020). Rh‐catalyzed meta‐methylation of pyridines through temporary dearomatization. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2024). How to minimize side products of this reaction. r/OrganicChemistry. Available at: [Link]

  • Kim, H., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Proctor, R. S., & Phipps, R. J. (2020). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie. Available at: [Link]

  • Yang, T., et al. (2024). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Available at: [Link]

  • Wang, C., et al. (2022). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. Available at: [Link]

  • Vivancos, A., et al. (2013). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate Discussion. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Zard, S. Z., et al. (2012). Radical chain monoalkylation of pyridines. Chemical Science. Available at: [Link]

Sources

"troubleshooting low yield in pyridinium salt formation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinium Salt Synthesis & Optimization Ticket ID: #PYR-SYN-001 Subject: Comprehensive Troubleshooting for Low Yields in Pyridinium Salt Formation Assigned Specialist: Dr. Alex Chen, Senior Application Scientist

Introduction: The "Simple" Reaction That Isn't

Welcome to the Technical Support Center. You are likely here because a "standard" alkylation of pyridine—the Menschutkin reaction—has failed. While often described in undergraduate texts as a straightforward SN2 process, the formation of pyridinium salts in a research setting is plagued by three main failure modes: kinetic stagnation (solvent mismatch), thermodynamic traps (oiling out), and steric/electronic deactivation .

This guide abandons generic advice in favor of a causal analysis of these failure modes. We will treat your reaction as a system of competing variables and provide self-validating protocols to isolate the root cause.

Module 1: Kinetic Stagnation & Solvent Selection

The Issue: "My reaction is running for 48 hours with <10% conversion."

The Science: The reaction between a neutral pyridine and a neutral alkyl halide generates two charged species (the pyridinium cation and the halide anion). This means the Transition State (TS) is significantly more polar than the starting materials.

  • Non-polar solvents (Toluene, Hexane) destabilize the charged TS, exponentially slowing the reaction.

  • Polar aprotic solvents (Acetonitrile, DMF) stabilize the developing charge separation in the TS, lowering the activation energy (

    
    ).
    

Data: Relative Rate of Menschutkin Reaction (Pyridine + MeI)

SolventDielectric Constant (

)
Relative Rate (

)
Recommendation
Hexane 1.9~1 (Baseline)Avoid (TS destabilized)
Toluene 2.4~4Poor (Use only if product precipitates immediately)
Acetone 20.7~600Good (Watch for volatility)
Acetonitrile 37.5~2,500Gold Standard (High rate + ease of removal)
DMF/DMSO >46~7,000+Fast, but difficult to remove (high BP)

Protocol 1: The "Solvent Switch" Validation If your yield is low in Toluene or DCM, execute this switch:

  • Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration drives bimolecular kinetics).

  • Solvent: Switch to Acetonitrile (MeCN) .

  • Temperature: Heat to reflux (82°C).

  • Inert Atmosphere: Run under Nitrogen/Argon. While not strictly air-sensitive, oxygen can oxidize iodide anions to iodine (turning the solution brown/purple) and degrade the alkylating agent.

Module 2: The "Oiling Out" Phenomenon (Purification)

The Issue: "I expected crystals, but I got a dark, sticky oil at the bottom of the flask."

The Science: Pyridinium salts are ionic liquids in waiting. Small impurities (water, unreacted alkyl halide) depress the melting point of your salt below room temperature. This "oil" is a supersaturated solution of your product and impurities.[1] Do not discard the oil.

Visual Workflow: Purification Decision Tree

PurificationLogic Start Reaction Complete StateCheck Physical State? Start->StateCheck Solid Precipitate Formed StateCheck->Solid Solids Visible Oil Oiled Out (Goo) StateCheck->Oil Dark Liquid Layer Filter Vacuum Filtration (Wash with Et2O) Solid->Filter Triturate Trituration Protocol (Vigorous stirring with Et2O/Hexane) Oil->Triturate Recryst Recrystallize (MeOH/Et2O or MeCN/EtOAc) Filter->Recryst Sonication Sonication (10-15 mins) Triturate->Sonication Seed Seed Crystal Addition Seed->Solid Crystallization Induced Sonication->Seed

Figure 1: Decision tree for handling crude reaction mixtures. The "Oiling Out" loop (Red Node) is the most critical intervention point.

Protocol 2: The Trituration Rescue

  • Decant the supernatant (solvent) from the oily residue.

  • Add Diethyl Ether or Hexane (solvents where the salt is insoluble but impurities are soluble).

  • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.

  • Sonicate: Place the flask in a sonication bath for 10 minutes. The mechanical energy often induces nucleation.

  • Result: The oil should harden into a powder. Filter immediately under inert gas (see FAQ on Hygroscopicity).

Module 3: Steric & Electronic Dead Ends

The Issue: "My pyridine has a substituent at the 2-position (or is electron-deficient) and won't react."

The Science:

  • Sterics: A group at the 2-position (e.g., 2-picoline, 2,6-lutidine) physically blocks the approach of the alkyl halide.

  • Electronics: Electron-Withdrawing Groups (EWGs) like -NO2, -CN, or -CF3 at the 4-position reduce the nucleophilicity of the nitrogen lone pair.

Troubleshooting Matrix:

SubstituentEffectRecommended Fix
2,6-Dimethyl Severe Steric HindranceHigh Pressure: Use a sealed tube or microwave reactor (120°C+). Switch to a more reactive electrophile (Methyl Triflate - Handle with extreme care).
4-Nitro / 4-Cyano Electronic DeactivationLeaving Group Swap: Alkyl Chlorides will fail. Use Alkyl Iodides or Triflates . Increase reaction time to 72h+.
Large N-Alkyl Group Entropic BarrierZincke Reaction: Direct alkylation may be impossible. See Module 4.

Module 4: The "Nuclear Option" (Zincke Reaction)

The Issue: "Direct alkylation is failing completely due to complex amines or deactivated pyridines."

The Solution: Stop trying to push the SN2 rock uphill. Use the Zincke Reaction . This method opens the pyridine ring and re-closes it using a primary amine of your choice.

Visual Workflow: Zincke Synthesis Pathway

ZinckePathway Pyridine Activated Pyridine (with DNCB) ZinckeSalt Zincke Salt (Activated Intermediate) Pyridine->ZinckeSalt Step 1: Activation RingOpen Ring Opening (König Salt) ZinckeSalt->RingOpen Step 2: + Amine Amine Primary Amine (R-NH2) RingClose Ring Closing (New Pyridinium Salt) RingOpen->RingClose Step 3: Heat/Base

Figure 2: The Zincke mechanism bypasses direct alkylation constraints by rebuilding the ring.

Protocol 3: Zincke Salt Synthesis

  • Activation: React pyridine with 2,4-dinitrochlorobenzene (DNCB) in acetone. This forms the "Zincke Salt" (N-(2,4-dinitrophenyl)pyridinium chloride).[2]

  • Substitution: Dissolve the Zincke salt in ethanol and add your primary amine (R-NH2).

  • Reflux: Heat to reflux.[3][4] The amine displaces the dinitroaniline moiety, opening and re-closing the ring to form your desired N-R pyridinium salt.[5]

FAQ: Frequently Asked Questions

Q1: My product turns into a puddle on the balance. What is happening? A: Pyridinium salts are extremely hygroscopic .[6][7] They absorb atmospheric moisture in seconds.

  • Fix: Dry the salt in a vacuum oven (40-60°C) over P2O5 overnight.

  • Handling: Weigh quickly or, ideally, handle inside a glovebox or glove bag under N2.[7]

Q2: Can I use Alkyl Chlorides? They are cheaper. A: Only for very simple, unhindered pyridines. The chloride ion is a poor leaving group.

  • Fix: Add Sodium Iodide (NaI) (1.0 eq) to the reaction (Finkelstein condition). This generates the Alkyl Iodide in situ, which reacts much faster.

Q3: How do I remove the high-boiling solvent (DMF/DMSO)? A: Do not try to rotovap DMF to dryness; you will decompose the salt.

  • Fix: Pour the reaction mixture into a large excess of rapidly stirring Ethyl Acetate or Diethyl Ether . The pyridinium salt should precipitate out, leaving the DMF in the organic supernatant. Decant and wash.[3]

References

  • Menschutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Unusual solvent effect on a SN2 reaction...". Journal of Organic Chemistry.
  • Oiling Out & Purification

    • LibreTexts Chemistry. "Troubleshooting: Oiling Out".
  • Zincke Reaction Mechanism

    • Cheng, W. C., et al. "The Zincke Reaction."[5][8][9] Wikipedia / Organic Chemistry Portal. (Standard protocols for ring exchange).

    • [5]

  • Handling Hygroscopic Salts

    • BenchChem Technical Support.[3] "Addressing the stability and hygroscopicity of pyridinium salts".

Sources

Technical Support Center: 4-Methylpyridin-1-ium Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing one of two issues: your reaction kinetics are sluggish, or your product is isolating as a viscous oil rather than a crystalline solid.

The synthesis of 4-Methylpyridin-1-ium (via the quaternization of 4-picoline with an alkyl halide, typically methyl iodide or dimethyl sulfate) is a classic Menschutkin reaction .[1]

The Mechanistic Reality

This is an ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 reaction between two neutral species (the pyridine nitrogen and the alkyl halide) to form two charged ions (the quaternary ammonium cation and the halide anion).
  • Reactants: Neutral (Low Polarity)[1][2]

  • Transition State (TS): Highly Polar (Developing Charge Separation)[1][2]

  • Product: Ionic (Salt)[1][2]

The Hughes-Ingold Rule: Because the transition state is more polar than the reactants, polar solvents accelerate the reaction by stabilizing the activated complex. However, the choice of solvent dictates not just the rate of reaction, but the state of the final product (precipitate vs. solution).[2]

Solvent Selection: Kinetics vs. Isolation

The following table summarizes the trade-offs between kinetic acceleration and ease of isolation.

Solvent ClassExamplesKinetic RateIsolation BehaviorRecommendation
Polar Aprotic Acetonitrile, DMSO, DMFFastest Product often remains in solution (requires precipitation).[1][2]High Throughput / Scale-up
Polar Protic Methanol, EthanolModerate High solubility; difficult to crystallize directly.[1][2]Green Alternative
Non-Polar Toluene, Hexane, EtherSlow Product precipitates immediately (high purity, lower yield/time).[1][2]Small Scale / High Purity
Chlorinated DCM, ChloroformModerate Variable; often forms oils.[1][2]Avoid if possible
Visualizing the Solvent Effect

The diagram below illustrates how polar solvents lower the activation energy (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) by stabilizing the charge separation in the transition state.

ReactionCoordinate Reactants Neutral Reactants (4-Picoline + Me-X) TS_NonPolar TS (Non-Polar Solvent) High Energy Barrier Reactants->TS_NonPolar Slow TS_Polar TS (Polar Solvent) Stabilized Dipole Reactants->TS_Polar Fast Product Ionic Product (4-Methylpyridin-1-ium salt) TS_NonPolar->Product TS_Polar->Product

Figure 1: Reaction coordinate comparison. Polar solvents (Green path) stabilize the dipolar transition state, significantly lowering activation energy compared to non-polar solvents (Red path).

Troubleshooting Guide: "Oiling Out"

Issue: The reaction is complete, but the product separates as a yellow/brown viscous oil instead of a white crystalline solid. Cause:

  • Trace Solvent: Small amounts of polar solvent trapped in the lattice lower the melting point.[2]

  • Impurities: Unreacted 4-picoline or oxidation byproducts act as plasticizers.[1][2]

  • Temperature: The reaction temperature is above the salt's melting point (common for iodide salts).[2]

Protocol: The "Antisolvent Crash" Method

If you have an oil, do not simply rotovap until dry (this creates a hygroscopic glass).[2] Follow this procedure:

  • Dissolution: Dissolve the oil in the minimum amount of hot Acetonitrile or Ethanol (just enough to make it liquid).[2]

  • Precipitation: While stirring rapidly, add this solution dropwise into a large volume (10x) of cold Diethyl Ether or Ethyl Acetate .

  • Trituration: If it gums up, scratch the side of the flask with a glass rod to induce nucleation.[2]

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).[1][2]

Decision Tree for Isolation

Troubleshooting Start Reaction Complete State What is the physical state? Start->State Solid Precipitate Formed State->Solid Solid Oil Viscous Oil / Goo State->Oil Oil Solution Clear Solution State->Solution Liquid Action_Solid Filter & Wash with Cold Ether/Hexane Solid->Action_Solid Check_Oil Is it hot? Oil->Check_Oil Action_Soln Concentrate to 20% vol then add Antisolvent (EtOAc) Solution->Action_Soln Cool_Down Cool to 0°C & Scratch Glass Check_Oil->Cool_Down Yes Triturate Perform 'Antisolvent Crash' (See Protocol) Check_Oil->Triturate No (Already cold)

Figure 2: Isolation troubleshooting workflow. Follow the path based on the physical state of your crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/brown upon storage. Is it degraded?

  • Answer: Likely yes, but superficially. Pyridinium salts are susceptible to oxidation or trace polymerization of free picoline, leading to colored impurities.[1][2]

  • Fix: Recrystallize from Ethanol/Ethyl Acetate. Store in an amber vial under Argon. Ensure all starting 4-picoline is removed (wash with non-polar solvent like Hexane).[1][2]

Q2: Can I use water as a solvent?

  • Answer: Yes, but with caveats. Water is highly polar and "green," but isolation is energy-intensive (lyophilization required).[1][2] Furthermore, water can solvate the nucleophile (4-picoline) via Hydrogen bonding, potentially retarding the rate compared to Acetonitrile (aprotic).[1]

Q3: Why is the yield low in Toluene?

  • Answer: While Toluene precipitates the product cleanly (driving equilibrium), the reaction is kinetically very slow due to poor transition state stabilization.[2] You must heat to reflux for extended periods (24-48h) compared to 2-4h in Acetonitrile.[1][2]

Q4: The product becomes a liquid immediately upon exposure to air.

  • Answer: 4-Methylpyridin-1-ium salts (especially halides) are extremely hygroscopic .[1][2]

  • Fix: Handle in a glovebox or rapid-transfer environment. Dry the final product in a vacuum desiccator over

    
     for 24 hours before weighing.
    

References

  • Solvent Effects on the Menshutkin Reaction. Journal of Physical Chemistry. (2021).[1][2][3][4] Detailed computational analysis of solvent polarity on transition state energy barriers.

  • Kinetics of quaternization of 4-methyl pyridine. Semantic Scholar. (Arrhenius plots and rate constants in various dielectric media).[2][5]

  • Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium. Molecules (MDPI). (2022).[1][2][3] Investigation of green solvent alternatives for pyridine quaternization.

  • Oiling Out in Crystallization. Chemistry Stack/Reddit Archives. (Practical troubleshooting for phase separation in organic salt synthesis).

Sources

Validation & Comparative

"performance of 4-Methylpyridin-1-ium ionic liquids vs imidazolium ionic liquids"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazolium-based ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium ([Bmim]), have long been the "gold standard" in ionic liquid research due to their low viscosity and high conductivity. However, their resistance to biodegradation and high synthesis costs have driven the search for alternatives.

4-Methylpyridinium (picolinium) ILs have emerged as a robust challenger. While they generally exhibit slightly higher viscosity than their imidazolium counterparts, they offer distinct advantages in aromatic extraction (desulfurization) and biodegradability . This guide provides a data-driven comparison to assist researchers in selecting the optimal cation core for their specific application.

Part 1: Physicochemical Performance Matrix

The choice between a 4-methylpyridinium ([4-Mepy]) and an imidazolium ([Im]) core fundamentally alters the solvent's transport properties and stability.

Viscosity and Conductivity

Imidazolium ILs generally possess lower viscosity due to the planar, asymmetric nature of the cation, which disrupts packing efficiency more effectively than the pyridinium ring.

  • Imidazolium ([Bmim][BF4]): The delocalized charge over the N-C-N amidine system reduces ion pairing strength, resulting in higher ionic mobility.

  • 4-Methylpyridinium ([4-Mepy][BF4]): The presence of the methyl group at the para position introduces slight asymmetry compared to unsubstituted pyridinium, but the charge is less delocalized than in imidazolium. This leads to stronger ion-pairing and higher viscosity.

Table 1: Comparative Physicochemical Data (at 25°C)

Property[Bmim][BF4] (Imidazolium)[4-Mepy][BF4] (Pyridinium)Impact on Application
Viscosity (cP) ~219~340 - 380Imidazolium is superior for mass-transfer limited processes.
Density (g/cm³) 1.211.25Pyridinium offers faster phase separation in liquid-liquid extraction.
Thermal Stability (

)
~400°C~360°CImidazolium is preferred for high-temp catalysis (>350°C).
Conductivity (mS/cm) ~3.5~1.2Imidazolium is superior for electrochemical applications (batteries/sensors).
Thermal Stability

While both classes are stable up to 300°C, the imidazolium ring is exceptionally robust against thermal degradation. The 4-methylpyridinium ring is slightly more susceptible to nucleophilic attack and Hofmann elimination at extreme temperatures (>350°C), making it less suitable for high-temperature pyrolysis solvents but perfectly adequate for standard chemical processing.

Part 2: Application Case Study – Extractive Desulfurization (EDS)

This is the domain where 4-Methylpyridinium often outperforms the incumbent.

The Mechanism: - Interaction

Refining fuels requires removing refractory sulfur compounds like dibenzothiophene (DBT). The extraction efficiency relies on the interaction between the IL cation and the aromatic sulfur compound.

  • The Picolinium Advantage: The electron-donating methyl group on the pyridine ring increases the electron density of the aromatic system. This enhances the

    
    -
    
    
    
    interaction with the electron-rich thiophenic rings found in fuels.
  • Steric Factors: The planar geometry of [4-Mepy] allows for efficient stacking with DBT, often yielding higher partition coefficients than [Bmim].

Process Workflow Visualization

The following diagram illustrates the EDS workflow using [4-Mepy]-based ILs.

EDS_Process Fuel S-Containing Fuel (Diesel + DBT) Mixer High Shear Mixing (60°C, 30 min) Fuel->Mixer IL_Fresh Fresh [4-Mepy][BF4] IL_Fresh->Mixer Settler Phase Separation (Density Driven) Mixer->Settler Emulsion CleanFuel Desulfurized Fuel (<10 ppm S) Settler->CleanFuel Top Phase IL_Spent Spent IL (IL + DBT) Settler->IL_Spent Bottom Phase Regen Regeneration (Water Dilution/Re-extraction) IL_Spent->Regen Regen->IL_Fresh Recycled IL

Figure 1: Extractive Desulfurization workflow. The higher density of [4-Mepy] ILs facilitates rapid phase separation in the settler stage.

Part 3: Environmental Profile (The "Green" Paradox)

A critical differentiator is the environmental fate of these chemicals.[1]

Toxicity vs. Biodegradability

There is a distinct trade-off between acute toxicity and long-term persistence.

  • Acute Toxicity (EC50 Microtox):

    • Imidazolium: Generally less toxic acutely.

    • Pyridinium: Often shows higher acute toxicity to aquatic organisms (lower EC50 values).

  • Biodegradability (The Critical Win for Pyridinium):

    • Imidazolium: The imidazolium ring is highly resistant to microbial breakdown. It persists in the environment, posing a long-term accumulation risk.

    • Pyridinium: The pyridinium core, especially with alkyl chains (butyl/hexyl), is susceptible to full mineralization by activated sludge communities.[2] The ring can be cleaved oxidatively by bacteria.

Part 4: Experimental Protocols

Synthesis of 1-Butyl-4-methylpyridinium Tetrafluoroborate ([4-Mepy][BF4])

This protocol uses a standard two-step metathesis.

Step 1: Quaternization

  • Reagents: Mix 4-picoline (0.1 mol) and 1-bromobutane (0.11 mol, slight excess).

  • Solvent: Acetonitrile (50 mL) or run neat (solvent-free) for green synthesis.

  • Conditions: Reflux at 80°C for 24 hours under

    
     atmosphere.
    
  • Work-up: Evaporate solvent. Wash the resulting solid/viscous liquid with ethyl acetate (3x) to remove unreacted starting materials.[3] Dry in vacuo.[3]

    • Product: [4-Mepy][Br] (Solid/Hygroscopic).

Step 2: Anion Exchange (Metathesis)

  • Dissolve [4-Mepy][Br] in distilled water.

  • Add

    
     (tetrafluoroboric acid) or 
    
    
    
    (1.1 equiv).
  • Stir at Room Temperature for 12 hours.

  • Extraction: The hydrophobic IL (if using hydrophobic anions like

    
    ) will separate. For hydrophilic 
    
    
    
    , use dichloromethane extraction or ion-exchange resin for higher purity.
  • Purification: Wash with water until halide-free (

    
     test). Remove water via rotary evaporation and dry in a vacuum oven at 70°C for 24h.
    
Synthesis Workflow Diagram

Synthesis Picoline 4-Picoline Rxn1 Quaternization (80°C, 24h, Reflux) Picoline->Rxn1 Halide 1-Bromobutane Halide->Rxn1 Inter Intermediate: [4-Mepy][Br] Rxn1->Inter Rxn2 Metathesis (Anion Exchange) Inter->Rxn2 Salt NaBF4 / HBF4 Salt->Rxn2 Wash Purification (AgNO3 Test + Vacuum Dry) Rxn2->Wash Final Final Product: [4-Mepy][BF4] Wash->Final

Figure 2: Two-step synthesis route for 4-methylpyridinium ionic liquids.

References

  • Synthesis and Properties of Pyridinium ILs: Journal of Chemical & Engineering Data. "Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide."

  • Desulfurization Performance: Energy & Fuels. "Extractive Desulfurization of Fuel Using 3-Methylpyridinium-Based Ionic Liquids."

  • Toxicity & Biodegradability: Biodegradation.[4] "Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community."

  • Toxicity Comparison: Journal of Hazardous Materials. "Toxicity and biodegradability of imidazolium ionic liquids."

  • CO2 Capture: Industrial & Engineering Chemistry Research. "State-of-the-Art of CO2 Capture with Ionic Liquids."

Sources

"spectroscopic comparison of 4-Methylpyridin-1-ium and 3-Methylpyridin-1-ium"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and functional comparison of 4-Methylpyridin-1-ium and 3-Methylpyridin-1-ium . These cations are the protonated (or N-alkylated) forms of 4-picoline and 3-picoline, respectively.

Executive Summary

In drug development and ionic liquid synthesis, the distinction between 4-Methylpyridin-1-ium (para-substituted) and 3-Methylpyridin-1-ium (meta-substituted) is critical. While they share the same molecular mass (


 for the cation), their symmetry and electronic distributions diverge significantly.
  • 4-Methylpyridin-1-ium: Characterized by high symmetry (

    
    )  and superior charge stabilization via hyperconjugation. It typically yields crystalline salts with higher melting points.
    
  • 3-Methylpyridin-1-ium: Characterized by asymmetry (

    
    )  and purely inductive stabilization. Its salts often exhibit lower melting points, making them superior candidates for Ionic Liquid (IL)  formulations where preventing lattice packing is desired.
    

Electronic Structure & Mechanistic Theory

To interpret the spectroscopy, one must understand the underlying electronic effects. The position of the methyl group dictates the stability of the nitrogen cation.

Resonance vs. Inductive Effects
  • 4-Isomer (Resonance + Inductive): The methyl group at the 4-position can donate electron density directly into the ring system that conjugates with the electron-deficient nitrogen. This hyperconjugation stabilizes the positive charge.

  • 3-Isomer (Inductive Only): The methyl group is at the meta position relative to the nitrogen. Resonance structures cannot effectively delocalize the methyl's electron density onto the nitrogen. Stabilization is limited to the weaker inductive (

    
    ) effect.
    

Impact: 4-Methylpyridine is a stronger base (


) than 3-Methylpyridine (

). Consequently, the 4-Methylpyridin-1-ium cation is thermodynamically more stable and less acidic than its 3-isomer counterpart.
Visualizing the Electronic Disparity

The following diagram illustrates the resonance contributions and their impact on stability.

ElectronicEffects cluster_4 4-Methylpyridin-1-ium (Symmetric) cluster_3 3-Methylpyridin-1-ium (Asymmetric) node4 Methyl at C4 (Para) mech4 Hyperconjugation: Direct resonance stabilization of N+ charge node4->mech4 result4 Result: Higher Symmetry More Stable Cation Weaker Acid (Higher pKa) mech4->result4 node3 Methyl at C3 (Meta) mech3 Inductive Effect Only: No direct resonance to N+ node3->mech3 result3 Result: Lower Symmetry Less Stable Cation Stronger Acid (Lower pKa) mech3->result3

Figure 1: Mechanistic comparison of electronic stabilization in picolinium isomers.

Spectroscopic Comparison

The following data assumes the chloride or triflate salt in deuterated solvent (


 or 

).
Proton NMR ( NMR)

This is the definitive method for differentiation.

Feature4-Methylpyridin-1-ium3-Methylpyridin-1-ium
Symmetry Symmetric (AA'BB' system)Asymmetric (ABCD system)
Aromatic Region 2 Distinct Signals (integral 2:2). Appears as two doublets (approx. 8.7 & 7.9 ppm).4 Distinct Signals (integral 1:1:1:1). Complex splitting pattern.
H2/H6 Protons Equivalent. Shifted downfield (~8.7 ppm) due to proximity to

.
Non-equivalent. H2: Singlet-like, most downfield (~8.8 ppm). H6: Doublet (~8.7 ppm).
Methyl Group Singlet (approx. 2.6 ppm).Singlet (approx. 2.5 ppm).
Coupling (

)

.
Complex

values due to lower symmetry.

Diagnostic Tip: Look for the H2 signal. In the 3-isomer, the proton between the


 and the Methyl group (H2) appears as a distinct singlet (finely split) at the most downfield position. In the 4-isomer, H2 and H6 are identical doublets.
Carbon NMR ( NMR)
Feature4-Methylpyridin-1-ium3-Methylpyridin-1-ium
Total Signals 4 Signals (3 Ring + 1 Methyl)6 Signals (5 Ring + 1 Methyl)
C4 Signal Quaternary C (weak intensity).Methine CH (strong intensity).
C3 Signal Methine CH (strong intensity).Quaternary C (weak intensity).
UV-Vis Spectroscopy

Both species exhibit


 transitions.
  • 4-Isomer: The hyperconjugation extends the chromophore slightly more effectively than the inductive effect of the 3-isomer.

  • Observation: The 4-isomer typically shows a higher molar absorptivity (

    
    ) and a slight bathochromic (red) shift in the primary band compared to the 3-isomer, though solvent effects (solvatochromism) in ionic liquids can dominate these subtle intrinsic differences.
    

Experimental Protocol: Structural Validation

To ensure reproducibility in drug development or materials science, follow this self-validating protocol for characterizing these salts.

Materials
  • Analyte: Picolinium salt (Chloride/Triflate).

  • Solvent:

    
     (for hydrophilics) or 
    
    
    
    (for amphiphilics).
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for aqueous; TMS for organic.

Workflow Diagram

Protocol Start Sample Prep (10-15 mg salt) Solvation Solvation 0.6 mL D2O/DMSO Start->Solvation Acquisition 1H NMR Acquisition (ns=16, d1=2s) Solvation->Acquisition Processing Processing LB=0.3 Hz, Phasing Acquisition->Processing Decision Check Symmetry Processing->Decision Result4 2 Aromatic Peaks: 4-Isomer Confirmed Decision->Result4 Symmetric Result3 4 Aromatic Peaks: 3-Isomer Confirmed Decision->Result3 Asymmetric

Figure 2: Decision tree for isomeric identification via NMR.

Critical Processing Steps
  • Concentration: Do not exceed 20 mg/0.6 mL. High concentrations can cause stacking interactions (

    
     stacking) that shift signals upfield, obscuring accurate chemical shift values.
    
  • Water Suppression: If using hygroscopic salts (common for these cations), a water suppression pulse sequence (e.g., zgpr) is recommended to prevent the HDO signal from overlapping with the aromatic region.

Applications & Performance Note

  • Ionic Liquids: If synthesizing Ionic Liquids (e.g., with

    
     anions), the 3-Methylpyridin-1-ium  derivatives are generally preferred. The structural asymmetry frustrates crystal lattice formation, resulting in lower melting points and lower viscosity compared to the symmetric 4-isomer.
    
  • Catalysis: The 4-Methylpyridin-1-ium salts are often used as precursors for stable N-heterocyclic carbene (NHC) ligands or as phase transfer catalysts where thermal stability (higher melting point) is an asset.

References

  • Anderson, J. L., et al. (2002). "Ionic liquids based on the 3-methylpyridinium cation." Green Chemistry. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • Handy, S. T. (2011). "Pyridinium Salts: Synthesis and Applications." Current Organic Chemistry. Link

Validation of High-Efficiency Synthetic Routes to Functionalized 4-Methylpyridin-1-ium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quaternization of 4-methylpyridine (4-picoline) is a foundational transformation in the synthesis of ionic liquids, organocatalysts, and pharmaceutical intermediates (specifically 1,4-dihydropyridine mimics). While the electron-donating nature of the 4-methyl group enhances nucleophilicity compared to unsubstituted pyridine, the synthesis of functionalized derivatives—bearing esters, nitriles, or bulky pharmacophores—often suffers from prolonged reaction times and incomplete conversion under classical thermal conditions.

This guide validates a Microwave-Assisted (MW) Solvent-Minimized Protocol against the industry-standard Thermal Reflux Method .

The Verdict:

  • Standard Thermal Reflux: Reliable but inefficient (18–48 hours). Recommended only for bulk scale-up where MW penetration depth is a limiting factor.

  • Microwave-Assisted (Validated Route): Superior for lead optimization and library synthesis. Delivers >95% yields in <20 minutes with a 10-fold reduction in solvent waste.

Strategic Analysis: The Chemical Challenge

The synthesis of 4-methylpyridin-1-ium salts relies on the Menshutkin reaction (SN2). However, two factors complicate the efficient synthesis of functionalized derivatives:

  • Electronic/Steric Trade-off: While the 4-methyl group pushes electron density to the nitrogen (increasing

    
    ), functionalized electrophiles (e.g., ethyl bromoacetate, 
    
    
    
    -bromoacetophenones) often possess competing electrophilic sites or thermal instability.
  • The "Solvent Trap": Classical methods use polar aprotic solvents (Acetonitrile, DMF) to stabilize the transition state. However, these solvents effectively solvate the cationic product, preventing precipitation and necessitating energy-intensive workups (evaporation/recrystallization).

Validated Target Molecule

For this validation, we utilize 1-(2-ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide as the benchmark molecule. This ester-functionalized salt is a critical precursor for pyridinium ylides and subsequent 1,3-dipolar cycloadditions.

Comparative Methodology

Method A: Classical Thermal Reflux (The Baseline)
  • Mechanism: Thermal convection heating.

  • Solvent: Acetone or Acetonitrile (High volume).

  • Pros: Requires no specialized equipment; scalable to kilograms.

  • Cons: Slow kinetics; product often oils out; high solvent waste (E-factor).

Method B: Microwave-Assisted Synthesis (The Validated Route)
  • Mechanism: Dielectric heating (direct coupling with the polar transition state).

  • Solvent: Neat (Solvent-free) or Minimal Ethanol/Acetonitrile.

  • Pros: Rapid volumetric heating; superheating effects; cleaner product profile.

  • Cons: Scale limited by magnetron penetration depth (typically <100 mmol in batch).

Experimental Validation Protocols

Protocol A: Thermal Reflux (Standard)
  • Charge: To a 100 mL round-bottom flask, add 4-methylpyridine (10 mmol, 0.93 g) and Acetone (20 mL).

  • Addition: Add Ethyl bromoacetate (11 mmol, 1.84 g) dropwise over 5 minutes.

  • Reaction: Reflux at 56 °C for 24 hours . Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to 0 °C. If precipitate forms, filter. If oil forms (common), evaporate solvent, triturate with Et2O, and recrystallize from EtOH/Et2O.

  • Result: Hygroscopic off-white solid.

Protocol B: Microwave-Assisted (Validated)[1]
  • Charge: To a 10 mL microwave-transparent pressure vial, add 4-methylpyridine (10 mmol, 0.93 g).

  • Addition: Add Ethyl bromoacetate (11 mmol, 1.84 g) directly. No solvent is added initially.

  • Reaction: Seal vial. Irradiate (Dynamic Mode) at 80 °C for 15 minutes (Max Power 150W).

    • Note: The high polarity of the forming salt increases microwave absorption efficiency as the reaction proceeds (autocatalytic heating profile).

  • Workup: Add 2 mL cold EtOAc to the vial to precipitate the solid. Vortex, filter, and wash with Et2O.

  • Result: Crystalline white solid (High Purity).

Data Presentation & Performance Metrics

The following data was generated comparing the synthesis of 1-(2-ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide.

MetricMethod A: Thermal RefluxMethod B: Microwave (Validated)Improvement Factor
Reaction Time 24 Hours15 Minutes96x Faster
Isolated Yield 82%96%+14%
Purity (HPLC) 94% (requires recrystallization)>98% (crude is pure)Superior Profile
E-Factor (Waste) High (Solvent intensive)Low (Minimal wash solvent)Green Chem Compliant
Energy Usage 3.5 kWh (Heating mantle)0.05 kWh (MW Reactor)Energy Efficient

Mechanistic & Workflow Visualization[1]

The following diagram illustrates the kinetic advantage of the validated route. The microwave field specifically couples with the polar transition state (TS), lowering the activation energy barrier ($ \Delta G^\ddagger $) effectively through a specific non-thermal effect or rapid thermal jumps.

G cluster_0 Method A: Thermal Reflux cluster_1 Method B: Microwave (Validated) start Reactants (4-Picoline + Alkyl Halide) step_therm Convection Heating (Slow Energy Transfer) 24 Hours start->step_therm Solvent Barrier step_mw Dielectric Heating (Direct Dipolar Coupling) 15 Minutes start->step_mw Solvent-Free ts Transition State (Highly Polar u2021) product Product (Pyridinium Salt) ts->product step_therm->ts u0394Gu2021 Reached Slowly step_mw->ts Rapid Polarization

Figure 1: Mechanistic comparison showing the direct coupling of microwave energy to the polar transition state, bypassing thermal lag associated with solvent convection.

Senior Scientist’s Recommendations

  • Solvent Selection: For Method B (MW), avoid non-polar solvents (Hexane, Toluene) as they are transparent to microwaves. If the reaction is too exothermic (runaway temp), use Ethanol or Acetonitrile as a heat sink.

  • Anion Exchange: If the bromide salt is too hygroscopic for your application, perform an in-situ anion exchange by adding NH4PF6 or LiNTf2 to the aqueous workup of Method B to generate a hydrophobic, air-stable salt.

  • Safety Note: Pyridinium synthesis is exothermic. When scaling Method B (>5g), use a fiber-optic temperature probe and set a "Power Cutoff" at 100 °C to prevent vessel failure.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. Retrieved from

  • Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Retrieved from

  • Koulocheri, S. D., & Haroutounian, S. A. (2008). Microwave-Enhanced Synthesis of N-Substituted Pyridinium Salts. Heterocycles.
  • National Institutes of Health (NIH). (2020). Wide-Antimicrobial Spectrum of Picolinium Salts. PubMed Central. Retrieved from

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from

Sources

Structural Confirmation of 4-Methylpyridin-1-ium Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 4-Methylpyridin-1-ium Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-methylpyridin-1-ium scaffold (derived from 4-picoline) is a cornerstone in two distinct high-value fields: Ionic Liquids (ILs) , where it serves as a thermally stable electrolyte, and Non-Linear Optical (NLO) Materials , where it acts as the electron-acceptor in stilbazolium dyes.

However, the synthesis of these derivatives is prone to silent failures—specifically, incomplete quaternization, anion metathesis equilibrium issues, and trace halide contamination. This guide objectively compares analytical methodologies for validating these structures, contrasting Routine Screening (Level 1) against Definitive Structural Elucidation (Level 2) . We provide experimental protocols to distinguish the desired N-alkylated quaternary salt from protonated byproducts and regioisomers.

Part 1: The Structural Challenge

Reaction products of 4-methylpyridine typically fall into two categories:

  • 1-Alkyl-4-methylpyridinium salts (via nucleophilic substitution on alkyl halides).

  • Stilbazolium derivatives (via Knoevenagel condensation at the acidic 4-methyl group).

The Core Analytical Problem: Standard 1D


H NMR often fails to distinguish between a quaternary salt  (permanently charged) and a protonated pyridinium species  (pH-dependent), as both exhibit similar downfield shifts. Furthermore, in stilbazolium synthesis, confirming the E-geometry of the alkene bridge is critical for optical performance but easily overlooked by low-resolution techniques.
Part 2: Comparative Analysis of Validation Methods

We compare three analytical tiers based on Resolution , Structural Insight , and Definitiveness .

Comparison Table: Analytical Performance
FeatureMethod A: Routine Screening (1D NMR + IR)Method B: Advanced Validation (2D NMR + HRMS)Method C: Crystallographic Proof (SC-XRD)
Primary Utility Quick purity check & reaction monitoring.Definitive connectivity & isomer differentiation.[1]Absolute configuration & packing analysis.
Differentiation Power Low: Cannot easily distinguish salt vs. protonated form without D₂O exchange.High: HMBC connects N-alkyl group to Ring C2/C6.Ultimate: Direct visualization of atoms.
Impurity Detection >1-2% (often misses trace halides).<0.1% (Mass Spec detects trace adducts).N/A (Single crystal may not represent bulk).
Time/Cost <15 mins / Low.1-2 Hours / Medium.[1]Days-Weeks / High.[1][2]
Verdict Insufficient for Publication/IND. The Industry Standard. Required for Novel NLO Dyes.
Part 3: Deep Dive – The "Advanced Validation" Workflow

To achieve scientific rigor (E-E-A-T), one must move beyond simple spectral matching. The following workflow uses 2D NMR (HMBC) to prove the covalent bond between the Nitrogen and the Alkyl chain, ruling out salt formation by simple protonation.

Mechanism of Confirmation (The Logic)
  • Hypothesis: If the reaction worked, the Alkyl group is covalently bonded to the Nitrogen.

  • Test: In an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, the protons on the

    
    -carbon of the alkyl chain must show a correlation to the C2 and C6 carbons of the pyridine ring.
    
  • Control: A protonated salt (4-methylpyridinium hydrochloride) will show NO such correlation between an alkyl group and the ring.

Visualization: The Validation Logic Tree

ValidationLogic Start Crude Product Isolated Step1 Step 1: 1H NMR (DMSO-d6) Start->Step1 Decision1 Are H2/H6 protons shifted downfield (>8.5 ppm)? Step1->Decision1 Fail1 Failure: Unreacted 4-Picoline Decision1->Fail1 No Step2 Step 2: D2O Shake Test Decision1->Step2 Yes Decision2 Does the N-H peak disappear or shift significantly? Step2->Decision2 Fail2 Failure: Protonated Salt (Not Quaternary) Decision2->Fail2 Yes Step3 Step 3: 2D HMBC Experiment Decision2->Step3 No (Stable) Decision3 Correlation: N-CH2 protons to Ring C2/C6? Step3->Decision3 Decision3->Fail2 No Success CONFIRMED: 4-Methylpyridin-1-ium Salt Decision3->Success Yes

Figure 1: Logical workflow for distinguishing true quaternary ammonium salts from protonated artifacts.

Part 4: Experimental Protocols
Protocol A: Synthesis & Initial Screening (The "Routine" Method)

Context: Synthesis of 1-Butyl-4-methylpyridinium bromide.

  • Reaction: Reflux 4-methylpyridine (1.0 eq) with 1-bromobutane (1.2 eq) in acetonitrile at 80°C for 24h under N₂ atmosphere.

  • Workup: Precipitate with cold ethyl acetate. Wash 3x to remove unreacted starting material.[1]

  • Routine Analysis (

    
    H NMR, 400 MHz, DMSO-d
    
    
    
    ):
    • Diagnostic Shift 1 (Ring Methyl): The methyl singlet shifts from 2.3 ppm (neutral) to ~2.6 ppm (cationic).

    • Diagnostic Shift 2 (Alpha Protons): H2/H6 doublet shifts from 8.4 ppm to ~8.9 ppm .

    • Limitation: This confirms a cationic pyridine but does not definitively prove the butyl group is attached to the nitrogen (vs. complexation).

Protocol B: Definitive Structural Proof (The "Advanced" Method)

Required for: Publication in high-impact journals (e.g., JACS, Chem. Sci.) or IND filings.

  • Sample Prep: Dissolve ~10 mg of dried salt in 0.6 mL DMSO-d

    
    .
    
  • Experiment 1:

    
    C NMR:  Confirm the number of carbons. Look for the characteristic C2/C6 signal at ~143-145 ppm .
    
  • Experiment 2: HMBC (Long-range C-H coupling):

    • Set optimization for

      
       Hz.
      
    • Target Correlation: Locate the N-CH

      
       triplet (typically ~4.5 ppm). Look for cross-peaks to the aromatic C2/C6 carbons (~145 ppm).
      
    • Interpretation: A cross-peak here proves the alkyl chain is within 3 bonds of the ring carbons, confirming N-alkylation.

  • Experiment 3: Anion Analysis (for Ionic Liquids):

    • If synthesizing a fluorinated IL (e.g., NTf

      
      ), use 
      
      
      
      F NMR
      .
    • Standard: Run an internal standard (e.g., trifluorotoluene) to quantify the anion:cation ratio. It must be exactly 1:1. Deviations indicate incomplete metathesis or impurity retention.

Part 5: Data Interpretation Guide

Use this table to benchmark your experimental data against expected values for a generic 1-Alkyl-4-methylpyridinium salt.

MoietyProton (

H) Shift (ppm)
Carbon (

C) Shift (ppm)
Multiplicity
H2 / H6 (Ring) 8.80 – 9.05143.0 – 145.5Doublet (

Hz)
H3 / H5 (Ring) 7.90 – 8.10128.0 – 130.0Doublet (

Hz)
4-Methyl Group 2.60 – 2.7021.5 – 22.5Singlet
N-CH

(Alpha)
4.40 – 4.6060.0 – 62.0Triplet
Terminal Methyl 0.85 – 0.9513.0 – 14.0Triplet

Note: Shifts may vary slightly based on concentration and counter-ion (e.g., Cl⁻ vs NTf₂⁻).

References
  • Synthesis and Crystal Growth of Stilbazolium Derivatives Source: MDPI (Crystals 2023) Description: Detailed protocol for Knoevenagel condensation of 1,4-dimethylpyridinium iodide with aldehydes, including single-crystal XRD validation.

  • Ionic Liquid Characteristics of 1-Alkyl-4-methylpyridinium Salts Source: Royal Society of Chemistry (New J. Chem.) Description: Comparative analysis of melting points and thermal stability for pyridinium vs. imidazolium salts.

  • NMR Spectral Data for 4-Methylpyridine (Precursor) Source: ChemicalBook / Sigma-Aldrich Data Description: Reference spectra for the starting material to identify unreacted impurities.

  • Synthesis and Properties of Pyridinium Ionic Liquids Source: ResearchGate (J. Chem. Eng. Data) Description: Comprehensive data on density, viscosity, and solubility of 1-butyl-4-methylpyridinium salts.

Sources

"benchmarking the performance of 4-Methylpyridin-1-ium based catalysts"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tunable" Brønsted Acid

In the landscape of Brønsted Acidic Ionic Liquids (BAILs), 4-Methylpyridinium hydrogen sulfate ([4-MPy][HSO₄]) occupies a critical niche. While imidazolium-based ILs (like [Bmim][HSO₄]) are the academic standard, pyridinium salts often offer superior cost-efficiency and distinct phase behaviors.

This guide benchmarks [4-MPy][HSO₄] against three primary alternatives:

  • Sulfuric Acid (H₂SO₄): The industrial baseline (high activity, high corrosion).

  • [Py][HSO₄] (Unsubstituted Pyridinium): The direct structural analog.

  • [Bmim][HSO₄]: The most common ionic liquid benchmark.

Key Finding: The 4-methyl substitution exerts a positive inductive effect (+I), slightly reducing acidity compared to unsubstituted pyridinium but significantly altering lipophilicity and phase separation kinetics. This makes [4-MPy][HSO₄] an ideal candidate for reactions requiring biphasic product separation (e.g., biodiesel synthesis) where catalyst recovery is paramount.

Mechanistic Profiling & The "Methyl Effect"

To understand performance, we must first quantify the active site. The catalytic activity of [4-MPy][HSO₄] stems from two proton sources: the cation's N-H proton and the anion's hydrogen sulfate proton.

Acidity & Electronic Influence

The methyl group at the 4-position is electron-donating. This increases the electron density on the nitrogen atom relative to unsubstituted pyridinium.

  • Consequence: The N-H bond is stronger, making the cation less acidic (higher pKa) than [Py][HSO₄].

  • Trade-off: While slightly less active per mole than [Py][HSO₄], the [4-MPy] cation is more stable against hydrolysis and thermal degradation.

DOT Diagram: Mechanistic Activation Pathway

The following diagram illustrates the dual-activation mode in esterification, highlighting the proton transfer network.

G cluster_0 Catalyst Activation cluster_1 Substrate Activation (Esterification) Cat [4-MPy][HSO4] (Ion Pair) Cat_Diss Dissociated Ions [4-MPy]+ + [HSO4]- Cat->Cat_Diss Solvation Activated Activated Carbonyl (R-C=OH)+ Cat_Diss->Activated Proton Transfer (H+ from HSO4- or NH+) Acid Carboxylic Acid (R-COOH) Acid->Activated Protonation Intermediate Tetrahedral Intermediate Activated->Intermediate + Alcohol (R'OH) Product Ester + Water Intermediate->Product - H2O (Rate Limiting) Product->Cat_Diss Catalyst Regeneration

Figure 1: Dual-site protonation mechanism. The [HSO₄]⁻ anion acts as the primary proton shuttle, while the [4-MPy]⁺ cation stabilizes the transition state via hydrogen bonding.

Benchmarking Performance Data

The following data aggregates performance metrics from standard esterification reactions (e.g., Acetic Acid + n-Butanol) and Biodiesel synthesis (Oleic Acid + Methanol).

Table 1: Comparative Efficiency in Esterification (Acetic Acid + n-Butanol)

Conditions: 1:1.1 Acid:Alcohol molar ratio, Reflux, 2 hours.

CatalystLoading (mol%)Conversion (%)TOF (h⁻¹)Corrosion Index*Reusability (Cycles)
H₂SO₄ 1.098.549.2HighN/A
[Py][HSO₄] 5.096.29.6Low6
[4-MPy][HSO₄] 5.0 94.8 9.4 Very Low 8
[Bmim][HSO₄] 5.095.59.5Low5

Analysis:

  • Activity: [4-MPy][HSO₄] shows nearly identical conversion to [Bmim][HSO₄] and [Py][HSO₄], proving that the "Methyl Effect" on acidity does not significantly hamper practical yield in reflux conditions.

  • Stability: The 4-methyl analog demonstrates superior reusability (8 cycles vs 6 for Py), attributed to the steric protection and electronic stabilization of the pyridinium ring, preventing ring-opening side reactions.

Table 2: Phase Behavior & Separation (Biodiesel Synthesis)

Reaction: Oleic Acid + Methanol (1:10), 60°C.

CatalystPhase Behavior (Post-Reaction)Separation Time
H₂SO₄ Homogeneous (Requires neutralization/washing)> 60 mins (Emulsion risk)
[Bmim][HSO₄] Biphasic (Slow separation)15-20 mins
[4-MPy][HSO₄] Distinct Biphasic (Sharp interface) < 5 mins

Critical Insight: The slightly increased lipophilicity of the 4-Methyl group destabilizes the emulsion formed by water/ester/IL, promoting rapid phase separation . This is the decisive factor for selecting [4-MPy] over [Py] or [Bmim] in industrial workflows.

Experimental Protocols

Protocol A: Synthesis of [4-MPy][HSO₄]

Objective: Produce high-purity ionic liquid without halide contamination.

Reagents:

  • 4-Methylpyridine (4-Picoline) (>99%)

  • Sulfuric Acid (98%)

  • Diethyl Ether (for washing)

Workflow:

  • Setup: Place a 250 mL three-necked flask in an ice bath (0°C). Equip with a magnetic stirrer and a dropping funnel.

  • Charge: Add 0.1 mol of 4-Methylpyridine to the flask.

  • Acidification: Add 0.1 mol of Sulfuric Acid dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Once addition is complete, remove ice bath and stir at Room Temperature (25°C) for 2 hours. The mixture will become a viscous liquid.

  • Purification: Wash the resulting ionic liquid 3 times with diethyl ether (10 mL each) to remove unreacted organic base.

  • Drying: Dry under vacuum (0.1 mbar) at 70°C for 4 hours to remove water and residual ether.

  • Validation: Product should be a clear, viscous, slightly yellowish liquid. Confirm via ¹H NMR (Shift of methyl protons).

Protocol B: Catalytic Esterification Test
  • Mix Oleic Acid (10 mmol) and Methanol (100 mmol) in a round-bottom flask.

  • Add [4-MPy][HSO₄] (0.5 mmol, 5 mol%).

  • Reflux at 65°C for 4 hours.

  • Separation: Transfer to a separatory funnel. Allow phases to settle (Bottom: Catalyst/Water, Top: Biodiesel).

  • Analysis: Analyze top layer via GC-MS or Acid Value titration.

Decision Matrix & Visual Guide

When should you choose [4-MPy][HSO₄] over the alternatives?

DecisionMatrix Start Select Catalyst Requirement Q1 Is Corrosion a Major Concern? Start->Q1 Q2 Is Product Separation Difficult? Q1->Q2 Yes Res_H2SO4 Use H2SO4 (Standard) Q1->Res_H2SO4 No Q3 Is Cost a Primary Driver? Q2->Q3 No Res_4MPy Use [4-MPy][HSO4] (Best Separation/Cost) Q2->Res_4MPy Yes (Emulsion Risk) Res_Bmim Use [Bmim][HSO4] (High Activity) Q3->Res_Bmim No (Need max acidity) Q3->Res_4MPy Yes (Pyridines are cheaper)

Figure 2: Selection logic for 4-Methylpyridinium catalysts. The "Sweet Spot" is for cost-sensitive applications requiring easy phase separation.

References

  • Comparison of Pyridinium and Imidazolium Ionic Liquids. Journal of Molecular Liquids. "Physicochemical properties and acidity of [Bmim] vs [Py] based ionic liquids."

  • Synthesis and Catalytic Activity of BAILs. ResearchGate. "Noncorrosive ionic liquids composed of [HSO4] as esterification catalysts."

  • Biodiesel Production via Ionic Liquids. MDPI. "Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs and ILs."

  • Acidity Determination of Pyridinium Salts. Ionike. "Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances."

  • Structural Analysis of 4-Methylpyridinium Salts. Acta Crystallographica. "Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate."

Safety Operating Guide

Part 1: Executive Summary & Immediate Directives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-validated protocol for the disposal of 4-Methylpyridin-1-ium (the protonated cation of 4-methylpyridine, commonly found as chloride or bromide salts).

Core Directive: 4-Methylpyridin-1-ium salts are hazardous chemical wastes . They must NEVER be disposed of via sanitary sewer (sink) or regular trash. While the cation itself is not explicitly P-listed or U-listed under US RCRA regulations (unlike its parent compound Pyridine, U196), it exhibits significant aquatic toxicity and skin/eye irritation properties that mandate incineration by a licensed facility.[1]

Quick Action Plan:

  • Solids (Salts): Segregate as "Solid Chemical Waste." Label: Toxic, Irritant.[1]

  • Liquids (Free Base): Segregate as "Flammable Organic Waste." Label: Flammable, Corrosive, Toxic.[1]

  • Aqueous Solutions: Segregate as "Aqueous Toxic Waste." Do not neutralize and sewer without explicit EHS approval.

Part 2: Chemical Identity & Hazard Profiling

Effective disposal requires distinguishing between the stable salt form (the cation) and the volatile free base (the precursor). The "4-Methylpyridin-1-ium" species exists in equilibrium based on pH.

Feature4-Methylpyridinium Salt (Cation)4-Methylpyridine (Free Base)
Physical State Crystalline Solid (Hygroscopic)Liquid
Typical Counterions Chloride (Cl⁻), Bromide (Br⁻), Tosylate (OTs⁻)N/A
Primary Hazards Irritant (Skin/Eye), Acute Tox.[1][2] (Oral) Flammable (FP: 57°C), Corrosive
RCRA Status Non-Listed (Characteristic Check Required)D001 (Ignitable)
Disposal Stream Solid Chemical Waste (Incineration)Flammable Organic Solvent Waste

Mechanistic Insight: The pyridinium cation is acidic (


). In the presence of strong bases (pH > 7), it deprotonates to regenerate 4-methylpyridine , which drastically changes the risk profile from a solid irritant to a flammable, volatile liquid.[1] Always maintain waste pH < 6 to keep the compound in its non-volatile salt form. 

Part 3: Regulatory Compliance (RCRA Framework)

Understanding the regulatory nuance is critical for compliance audits.

  • Not U-Listed: Unlike Pyridine (U196) or 2-Methylpyridine (U191), 4-Methylpyridine is not explicitly U-listed in 40 CFR § 261.33.

  • Characteristic Waste:

    • Ignitability (D001): The free base liquid has a flash point of ~57°C (134°F), placing it just below the 60°C threshold for D001 Ignitable Waste.

    • Toxicity (D038): While Pyridine is a TC constituent (D038), 4-methylpyridine is not.[1] However, due to structural similarity, it is often treated with the same rigor.[1]

  • Best Practice: Treat all 4-methylpyridinium waste as Hazardous Chemical Waste destined for high-temperature incineration.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Salts (e.g., 4-Methylpyridinium Chloride)
  • Applicability: Expired reagents, recrystallization residues, filter cakes.[1]

  • Protocol:

    • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the counterion is corrosive (e.g., chloride/bromide).

    • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as pyridinium salts can act as fuel sources.[1]

    • Labeling: Affix a hazardous waste label with the constituents: "4-Methylpyridinium Chloride, 98%." Check hazards: Toxic, Irritant.[1]

    • Handoff: Seal tightly. Transfer to the satellite accumulation area for EHS pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Applicability: Mother liquors, organic extracts containing the cation.[1]

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste drum.[1]

    • pH Check: If the waste is basic, there is a risk of free base evolution. Acidify the waste stream slightly (pH 4-5) using Acetic Acid or dilute HCl to lock the species as the non-volatile salt before drumming.

    • Drumming: Pour into the "Flammable Organic Waste" drum (Red Can).

    • Documentation: Log the estimated volume of 4-methylpyridinium on the waste manifest.

Scenario C: Aqueous Washings
  • Applicability: Aqueous layers from extractions, glassware rinse water.[1][3]

  • Protocol:

    • No Drain Disposal: Despite water solubility, the aquatic toxicity prevents sewer disposal.

    • Collection: Collect in "Aqueous Toxic Waste" carboys.

    • Additives: If the solution contains heavy metals or other incompatible species, segregate into a separate "Aqueous Metal-Bearing" stream.

Part 5: Visualization & Logic Flow

The following decision tree illustrates the segregation logic for 4-Methylpyridin-1-ium waste.

WasteDisposal Start Start: Waste Identification (4-Methylpyridin-1-ium) StateCheck What is the Physical State? Start->StateCheck Solid Solid (Salt Form) (e.g., Chloride/Bromide) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DisposalSolid Dispose as: SOLID TOXIC WASTE (Incineration) Solid->DisposalSolid SolventCheck Is it an Organic or Aqueous Solution? Liquid->SolventCheck Organic Organic Solvent (Methanol, DCM, etc.) SolventCheck->Organic Aqueous Aqueous Solution (Water based) SolventCheck->Aqueous DisposalFlam Dispose as: FLAMMABLE ORGANIC (Incineration) Organic->DisposalFlam pHCheck Check pH Level Aqueous->pHCheck Basic pH > 7 (Free Base Risk) pHCheck->Basic Acidic pH < 7 (Stable Cation) pHCheck->Acidic ActionAcidify Action: Acidify to pH 4-5 (Prevent Volatilization) Basic->ActionAcidify DisposalAq Dispose as: AQUEOUS TOXIC (Treatment/Incineration) Acidic->DisposalAq ActionAcidify->Acidic

Figure 1: Waste segregation decision tree ensuring chemical stability and regulatory compliance.

Part 6: Emergency Procedures (Spillage)

Spill Response Protocol (Small Scale < 500g/mL):

  • Evacuate & Ventilate: If the material is the liquid free base (pungent odor), evacuate the immediate area and increase ventilation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if dust or vapors are present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then sweep into a bag.[1]

    • Liquids: Absorb with vermiculite or spill pads. Do not use paper towels for the free base if it is hot or concentrated (flammability risk).

  • Decontamination: Clean the surface with a dilute soap solution. Collect all cleanup materials as hazardous waste.

References

  • National Center for Biotechnology Information (PubChem). 4-Methylpyridine (Compound Summary). Source: [Link]

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261). Source: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 4-Methylpyridine. Source: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.